molecular formula C15H10N2O3 B566500 Picrasidine Q

Picrasidine Q

Número de catálogo: B566500
Peso molecular: 266.25 g/mol
Clave InChI: HJFNTSGIQCFHGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Picrasidine Q (CAS# 101219-61-8) is a dimeric β-carboline-type alkaloid with a molecular weight of 266.25 g/mol, isolated from natural sources such as Picrasma quassioides and Angelica keiskei . This compound is a subject of significant research interest due to its potent anti-cancer properties. Studies have identified it as a direct inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2) kinase activity, a key receptor involved in cell survival and proliferation pathways . The mechanism of action involves binding to FGFR2, which subsequently suppresses its downstream PI3K/AKT/mTOR signaling cascade. This inhibition leads to potent anti-proliferative effects, cell cycle arrest in the G1 phase, and the induction of apoptosis in cancer cells, as demonstrated in models of esophageal squamous cell carcinoma (ESCC) . The compound has shown efficacy in inhibiting cell transformation and suppressing the growth of cancer cells without activating the MEK/ERK signaling pathway . Its physicochemical properties include solubility in DMSO, chloroform, and dichloromethane, and it should be stored desiccated at -20°C . This compound is supplied for research purposes to investigate oncogenic signaling, cell cycle regulation, and apoptosis mechanisms. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Propiedades

IUPAC Name

4-hydroxy-3-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c1-20-14-13(18)11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(14)19/h2-7,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFNTSGIQCFHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC=CC3=C2N(C1=O)C4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthetic Pathway of Picrasidine Q in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine Q, a complex dimeric β-carboline alkaloid, is a prominent member of the canthin-6-one family of natural products. Found in plants of the Picrasma genus, notably Picrasma quassioides, this class of compounds has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, from its primary metabolic precursors to the intricate final assembly. The guide details the established foundational steps of canthin-6-one biosynthesis and explores the hypothesized late-stage modifications and dimerization events leading to this compound. Furthermore, it outlines key experimental protocols that have been instrumental in elucidating this and similar alkaloid biosynthetic pathways.

Core Biosynthetic Pathway: From Tryptophan to Canthin-6-one

The biosynthesis of this compound is rooted in the well-established pathway for canthin-6-one alkaloids, which commences with the amino acid L-tryptophan.[1][2] This initial phase of the pathway has been primarily elucidated through feeding experiments using isotopically labeled precursors in plant cell cultures, such as those of Ailanthus altissima.[2][3]

The proposed biosynthetic route to the core canthin-6-one structure is as follows:

  • Formation of Tryptamine: The pathway is initiated by the decarboxylation of L-tryptophan to yield tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC).

  • Pictet-Spengler Condensation: Tryptamine then undergoes a Pictet-Spengler-type reaction with an α-keto acid, likely α-ketoglutarate, to form a β-carboline intermediate.[4]

  • Cyclization and Oxidation: A series of subsequent cyclization and oxidation reactions lead to the formation of the tetracyclic canthin-6-one core. Key intermediates in this process are believed to be dihydro-β-carboline-1-propionic acid and β-carboline-1-propionic acid.[2]

While the general sequence of these early steps is accepted, the specific enzymes catalyzing each transformation in Picrasma quassioides have not yet been fully characterized.

Late-Stage Biosynthesis: The Path to this compound

The conversion of the basic canthin-6-one scaffold into the more complex, dimeric structure of this compound involves a series of late-stage modifications, including hydroxylation, methoxylation, and dimerization. The precise enzymatic machinery and the sequence of these events are still under investigation. However, insights can be drawn from the chemical structures of co-occurring alkaloids and from biomimetic synthesis studies of related compounds.[5][6]

It is hypothesized that two monomeric β-carboline units, derived from the canthin-6-one pathway, undergo an oxidative coupling or a cycloaddition reaction to form the dimeric structure of this compound.[5][6] The total synthesis of related bis-β-carboline alkaloids, such as picrasidines G, S, R, and T, suggests that a late-stage, regio-selective aza-[4+2] cycloaddition of vinyl β-carboline monomers could be a plausible biosynthetic strategy employed by the plant.[5][6]

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the enzymatic kinetics and pathway flux for the biosynthesis of this compound. The accumulation of canthin-6-one alkaloids in plant tissues can be influenced by various factors, including environmental conditions and developmental stage. Quantitative analysis of this compound and related alkaloids in Picrasma quassioides is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Compound Class Plant Source Typical Analytical Method Reported Concentration Range
Canthin-6-one AlkaloidsPicrasma quassioidesHPLC-UV/MSVaries significantly based on plant part and extraction method.
This compoundPicrasma quassioidesLC-MS/MSData not widely available; concentrations are generally low.

Experimental Protocols

The elucidation of alkaloid biosynthetic pathways relies on a combination of tracer studies, enzyme assays, and genetic approaches. Below are detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol 1: Isotopic Labeling and Feeding Studies

This protocol is designed to trace the incorporation of precursors into the final alkaloid structure.

Objective: To determine the metabolic precursors of this compound.

Materials:

  • Picrasma quassioides cell suspension cultures or seedlings.

  • Isotopically labeled precursors (e.g., [¹³C]-L-tryptophan, [¹⁵N]-L-tryptophan).

  • Liquid culture medium (e.g., Murashige and Skoog medium supplemented with plant hormones).

  • Sterile flasks and culture conditions (controlled light and temperature).

  • Extraction solvents (e.g., methanol, chloroform).

  • Analytical instrumentation: LC-MS/MS or NMR.

Procedure:

  • Preparation of Plant Material: Establish and maintain sterile Picrasma quassioides cell suspension cultures or grow seedlings under controlled conditions.

  • Precursor Feeding: Introduce the isotopically labeled precursor to the culture medium at a predetermined concentration.

  • Incubation: Culture the plant material for a specific period to allow for the uptake and metabolism of the labeled precursor.

  • Harvesting and Extraction: Harvest the plant cells or tissues, freeze-dry, and grind to a fine powder. Extract the alkaloids using an appropriate solvent system.

  • Analysis: Analyze the crude extract or purified compounds using LC-MS/MS to detect the incorporation of the isotopic label into this compound and its intermediates. NMR spectroscopy can also be used to determine the precise location of the label in the molecule.

Protocol 2: Enzyme Extraction and Assay

This protocol outlines the general steps for identifying and characterizing enzymes involved in the biosynthetic pathway.

Objective: To isolate and functionally characterize a putative biosynthetic enzyme (e.g., a hydroxylase or methyltransferase).

Materials:

  • Fresh or frozen Picrasma quassioides plant tissue.

  • Extraction buffer (e.g., Tris-HCl with protease inhibitors and reducing agents).

  • Protein purification equipment (e.g., FPLC system, chromatography columns).

  • Substrate for the enzyme assay (a putative intermediate in the pathway).

  • Cofactors (e.g., NADPH, S-adenosyl methionine).

  • Analytical instrumentation: HPLC or LC-MS to quantify the product.

Procedure:

  • Protein Extraction: Homogenize plant tissue in a chilled extraction buffer. Centrifuge to remove cell debris and collect the crude protein extract.

  • Protein Purification: Subject the crude extract to a series of chromatographic steps (e.g., ammonium sulfate precipitation, ion-exchange, size-exclusion, and affinity chromatography) to purify the target enzyme.

  • Enzyme Assay: Incubate the purified enzyme with its putative substrate and necessary cofactors in a reaction buffer at an optimal temperature and pH.

  • Product Detection: Stop the reaction and extract the products. Analyze the reaction mixture by HPLC or LC-MS to identify and quantify the enzymatic product.

  • Kinetic Analysis: Determine the kinetic parameters of the enzyme (Km, Vmax, kcat) by varying the substrate concentration.

Signaling Pathways and Regulation

The regulation of this compound biosynthesis is likely a complex process involving developmental cues and responses to environmental stimuli, such as herbivory or pathogen attack, which are known to induce the production of other plant alkaloids. The signaling pathways that specifically control the expression of biosynthetic genes for this compound have not yet been elucidated. It is plausible that transcription factors responsive to jasmonate or salicylate signaling pathways, which are key in plant defense, play a role in regulating the biosynthesis of this defensive alkaloid.

Visualizations

Biosynthetic Pathway of this compound Precursors

Biosynthetic_Pathway tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine Tryptophan Decarboxylase (TDC) bcarboline_inter β-Carboline Intermediate tryptamine->bcarboline_inter Pictet-Spengler Reaction aketo α-Ketoglutarate aketo->bcarboline_inter canthinone_core Canthin-6-one Core bcarboline_inter->canthinone_core Cyclization & Oxidation monomer Modified β-Carboline Monomer canthinone_core->monomer Hydroxylation, Methoxylation, etc. (Hypothesized) picrasidineQ This compound (Dimer) monomer->picrasidineQ Dimerization (Hypothesized) Experimental_Workflow start Hypothesized Pathway feeding Isotopic Labeling (Feeding Studies) start->feeding analysis LC-MS/MS & NMR Analysis of Labeled Products feeding->analysis gene_discovery Transcriptome Analysis & Gene Identification analysis->gene_discovery enzyme_char Heterologous Expression & Enzyme Characterization gene_discovery->enzyme_char pathway_confirm Confirmed Biosynthetic Pathway enzyme_char->pathway_confirm

References

Picrasidine Q: A Targeted Approach to Esophageal Squamous Cell Carcinoma Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the molecular targets and mechanisms of action of Picrasidine Q (PQ), a natural alkaloid compound, in the context of Esophageal Squamous Cell Carcinoma (ESCC). The information presented herein is synthesized from preclinical research and is intended to guide further investigation and drug development efforts.

Executive Summary

Esophageal Squamous Cell Carcinoma (ESCC) remains a significant global health challenge with limited therapeutic options. Recent research has identified this compound, an alkaloid extracted from Angelica keiskei, as a promising anti-cancer agent with specific activity against ESCC. The primary molecular target of this compound has been identified as Fibroblast Growth Factor Receptor 2 (FGFR2). By directly inhibiting the kinase activity of FGFR2, this compound effectively downregulates the pro-survival PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in ESCC cells. This document outlines the molecular interactions, cellular consequences, and experimental methodologies that form the basis of our current understanding of this compound's therapeutic potential in ESCC.

Molecular Target: Fibroblast Growth Factor Receptor 2 (FGFR2)

This compound has been shown to directly target the FGFR2, a receptor tyrosine kinase that is frequently highly expressed in esophageal cancer tissues.[1][2] Computational docking models suggest that this compound binds to the ATP-binding pocket of FGFR2, forming hydrogen bonds that inhibit its kinase activity.[2] This direct inhibition has been confirmed through in vitro kinase assays.[1][2]

Quantitative Analysis of FGFR2 Kinase Inhibition

The inhibitory effect of this compound on FGFR2 kinase activity is dose-dependent. In vitro kinase assays demonstrate a significant reduction in FGFR2 activity at micromolar concentrations of PQ.

CompoundConcentration (µM)Inhibition of FGFR2 Kinase Activity (%)
This compound12.5Data not available
This compound25Data not available
This compound50Significant Inhibition
StaurosporinePositive ControlData not available

Note: Specific percentage of inhibition data is not available in the reviewed literature. The results are described as a dose-dependent inhibition.

Downstream Signaling Pathway: PI3K/AKT/mTOR

The inhibition of FGFR2 by this compound leads to the suppression of its downstream signaling cascades, primarily the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival and proliferation.[1][2] Notably, this compound's inhibitory action is specific to this pathway and does not affect the MEK/ERK signaling cascade.[1][2]

PicrasidineQ_Signaling_Pathway PQ This compound FGFR2 FGFR2 PQ->FGFR2 Inhibits PI3K PI3K FGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

This compound inhibits the FGFR2/PI3K/AKT/mTOR signaling pathway.

Cellular Effects in ESCC

The targeted inhibition of the FGFR2/PI3K/AKT/mTOR pathway by this compound manifests in significant anti-cancer effects in ESCC cell lines, specifically KYSE30, KYSE410, and KYSE450.[1][2]

Inhibition of Cell Proliferation

This compound suppresses the growth of ESCC cells in a time- and dose-dependent manner.[2]

Cell LineThis compound Conc. (µM)Time (hours)Effect on Cell Proliferation
KYSE300, 20, 40, 6024, 48, 72Dose- and time-dependent inhibition
KYSE4100, 20, 40, 6024, 48, 72Dose- and time-dependent inhibition
KYSE4500, 20, 40, 6024, 48, 72Dose- and time-dependent inhibition
Induction of G1 Phase Cell Cycle Arrest

Treatment with this compound leads to an arrest in the G1 phase of the cell cycle, which is consistent with the observed inhibition of cell proliferation.[2] This is accompanied by a downregulation of key cell cycle regulatory proteins.

Cell LineThis compound Conc. (µM)EffectDownregulated Markers
KYSE3040, 60G1 Phase ArrestCyclin D1, Cyclin D3, Cyclin B1
KYSE41040, 60G1 Phase ArrestCyclin D1, Cyclin D3, Cyclin B1
KYSE45040, 60G1 Phase ArrestCyclin D1, Cyclin D3, Cyclin B1
Induction of Apoptosis

This compound significantly induces apoptosis in ESCC cells at higher concentrations.[2] This is confirmed by the increased expression of apoptotic markers.

Cell LineThis compound Conc. (µM)EffectUpregulated Markers
KYSE3040, 60Significant ApoptosisCleaved Caspase-7, Cleaved Caspase-3, Cleaved PARP
KYSE41040, 60Significant ApoptosisCleaved Caspase-7, Cleaved Caspase-3, Cleaved PARP
KYSE45040, 60Significant ApoptosisCleaved Caspase-7, Cleaved Caspase-3, Cleaved PARP

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

In Vitro FGFR2 Kinase Assay

This assay is performed to determine the direct inhibitory effect of this compound on FGFR2 kinase activity.

  • Materials : CycLex FGFR2 Kinase Assay/Inhibitor Screening Kit, recombinant FGFR2, this compound, Staurosporine (positive control).

  • Procedure :

    • Prepare a reaction mixture containing recombinant FGFR2 and the substrate.

    • Add varying concentrations of this compound (12.5, 25, 50 µM) or the positive control to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture according to the manufacturer's instructions.

    • Stop the reaction and measure the kinase activity, typically by quantifying the amount of phosphorylated substrate using a colorimetric or fluorometric method.

Cell Viability Assay

This assay is used to assess the dose- and time-dependent effects of this compound on the proliferation of ESCC cells.

  • Materials : ESCC cell lines (KYSE30, KYSE410, KYSE450), cell culture medium, this compound, MTT or similar viability reagent.

  • Procedure :

    • Seed ESCC cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (0, 20, 40, 60 µM) for different time points (24, 48, 72 hours).

    • At each time point, add the MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at a specific wavelength to determine cell viability.

Cell Cycle Analysis

This assay is performed to determine the effect of this compound on cell cycle progression.

  • Materials : ESCC cells, this compound, Propidium Iodide (PI) staining solution, RNase A, flow cytometer.

  • Procedure :

    • Treat ESCC cells with this compound (0, 20, 40, 60 µM) for a specified duration (e.g., 48 or 72 hours).

    • Harvest the cells and fix them in cold ethanol.

    • Wash the cells and resuspend them in PI staining solution containing RNase A.

    • Incubate the cells in the dark to allow for DNA staining.

    • Analyze the cell cycle distribution by flow cytometry.

Apoptosis Assay

This assay is used to quantify the extent of apoptosis induced by this compound.

  • Materials : ESCC cells, this compound, Annexin V-FITC/PI apoptosis detection kit, flow cytometer.

  • Procedure :

    • Treat ESCC cells with this compound (0, 20, 40, 60 µM) for a specified duration (e.g., 72 hours).

    • Harvest the cells and wash them with binding buffer.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

    • Incubate the cells in the dark.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathway, cell cycle, and apoptosis.

  • Materials : ESCC cells, this compound, lysis buffer, primary antibodies (against p-AKT, p-mTOR, Cyclin D1, Cyclin D3, Cyclin B1, Cleaved Caspase-7, Cleaved Caspase-3, Cleaved PARP), secondary antibodies, chemiluminescence detection reagents.

  • Procedure :

    • Treat ESCC cells with this compound.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate.

Experimental_Workflow PQ_ESCC This compound Treatment of ESCC Cells Viability_Assay Cell Viability Assay (MTT) PQ_ESCC->Viability_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) PQ_ESCC->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) PQ_ESCC->Apoptosis_Assay Western_Blot Western Blot Analysis PQ_ESCC->Western_Blot Kinase_Assay In Vitro FGFR2 Kinase Assay Target_ID Target Identification (FGFR2) Kinase_Assay->Target_ID Proliferation_Effect Effect on Proliferation Viability_Assay->Proliferation_Effect Cell_Cycle_Effect Effect on Cell Cycle Cell_Cycle->Cell_Cycle_Effect Apoptosis_Effect Induction of Apoptosis Apoptosis_Assay->Apoptosis_Effect Pathway_Analysis Signaling Pathway Modulation Western_Blot->Pathway_Analysis

Workflow of experiments to characterize this compound's effects.

Conclusion and Future Directions

This compound presents a compelling case as a targeted therapeutic agent for Esophageal Squamous Cell Carcinoma. Its direct inhibition of FGFR2 and the subsequent specific downregulation of the PI3K/AKT/mTOR pathway provide a clear mechanism of action. The resulting inhibition of cell proliferation, induction of G1 phase cell cycle arrest, and apoptosis in ESCC cells highlight its potential as a novel anti-cancer drug.

Future research should focus on:

  • In vivo studies to evaluate the efficacy and safety of this compound in animal models of ESCC.

  • Pharmacokinetic and pharmacodynamic profiling of this compound.

  • Investigation into potential synergistic effects when combined with existing chemotherapeutic agents.

  • Identification of biomarkers to predict patient response to this compound therapy.

The continued exploration of this compound and its derivatives could pave the way for a new class of targeted therapies for ESCC, offering hope for improved patient outcomes.

References

A Technical Guide to Picrasidine Q-Induced Apoptosis in Esophageal Squamous Cell Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms underlying the induction of apoptosis by Picrasidine Q (PQ), a novel anti-cancer agent. The information presented herein is primarily derived from a pivotal study on the effects of PQ in esophageal squamous cell carcinoma (ESCC) and is intended to serve as a valuable resource for researchers in oncology and drug discovery.

Core Findings: this compound Induces Apoptosis in ESCC

This compound, an alkaloid compound, has been identified as a potent inducer of apoptosis in various ESCC cell lines, including KYSE30, KYSE410, and KYSE450. The pro-apoptotic effects of PQ are mediated through the direct inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2), a key driver of cell survival and proliferation in these cancers. This inhibition subsequently suppresses the downstream PI3K/AKT/mTOR signaling pathway, culminating in cell cycle arrest and programmed cell death.

Quantitative Data Summary

The pro-apoptotic activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from the study by Shi et al. on the effects of PQ on ESCC cell lines.

Cell LineTreatmentResult
KYSE30This compound (0, 20, 40, 60 µM) for 72hSignificant increase in apoptosis at 40 and 60 µM
KYSE410This compound (0, 20, 40, 60 µM) for 72hSignificant increase in apoptosis at 40 and 60 µM
KYSE450This compound (0, 20, 40, 60 µM) for 72hSignificant increase in apoptosis at 40 and 60 µM

Table 1: Effect of this compound on Apoptosis in ESCC Cell Lines.

ProteinCell LinesTreatmentResult
Cleaved Caspase-7KYSE30, KYSE410, KYSE450This compound (40, 60 µM)Dose-dependent increase
Cleaved Caspase-3KYSE30, KYSE410, KYSE450This compound (40, 60 µM)Dose-dependent increase
Cleaved PARPKYSE30, KYSE410, KYSE450This compound (40, 60 µM)Dose-dependent increase
p-AKTKYSE30, KYSE410, KYSE450This compoundSuppression
p-mTORKYSE30, KYSE410, KYSE450This compoundSuppression

Table 2: Effect of this compound on Key Apoptotic and Signaling Proteins.

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by targeting the FGFR2 signaling pathway. The binding of PQ to FGFR2 inhibits its kinase activity, leading to a downstream cascade of events that culminates in apoptosis.

PicrasidineQ_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR2 FGFR2 PI3K PI3K FGFR2->PI3K PQ This compound PQ->FGFR2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Caspase9 Caspase-9 mTOR->Caspase9 Inhibits Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates PARP PARP Caspase37->PARP Cleaves Apoptosis Apoptosis Caspase37->Apoptosis

Figure 1: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow

The investigation of this compound's pro-apoptotic effects typically follows a standardized experimental workflow, as depicted below.

Experimental_Workflow start ESCC Cell Culture (KYSE30, KYSE410, KYSE450) treatment Treatment with this compound (Varying Concentrations and Durations) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis_detection Apoptosis Detection (Annexin V/PI Staining) treatment->apoptosis_detection western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis flow_cytometry Flow Cytometry Analysis apoptosis_detection->flow_cytometry flow_cytometry->data_analysis protein_quant Quantification of Key Proteins (Cleaved Caspases, PARP, p-AKT, p-mTOR) western_blot->protein_quant protein_quant->data_analysis

Figure 2: General experimental workflow for studying apoptosis.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the apoptotic effects of this compound.

Cell Culture and Treatment
  • Cell Lines: Human esophageal squamous cell carcinoma cell lines (KYSE30, KYSE410, KYSE450).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0, 20, 40, 60 µM) or vehicle control (e.g., DMSO) for the indicated time periods (e.g., 72 hours).

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

  • Treat the cells with this compound as described above.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Seed cells in a 6-well plate and treat with this compound.

  • After treatment, harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis
  • Treat cells with this compound as described and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-7, cleaved PARP, p-AKT, total AKT, p-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of esophageal squamous cell carcinoma. Its ability to induce apoptosis through the targeted inhibition of the FGFR2/AKT/mTOR signaling pathway highlights its potential as a novel anti-cancer agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds.

Picrasidine Q: A Technical Overview of its Spectroscopic Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine Q is a β-carboline alkaloid isolated from the plant Picrasma quassioides. This technical guide provides a summary of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the difficulty in accessing the full text of the original primary literature, this document presents a compilation of information from various scientific sources. The detailed, quantitative NMR and MS data, as well as specific experimental protocols from the original isolation papers, could not be fully retrieved. However, this guide offers a foundational understanding of the spectroscopic characterization of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily NMR and MS. While the precise, tabulated data from the original publications by Ohmoto, Koike, and Li was not accessible for this review, the following sections describe the expected data and its significance in structure determination.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound.

Mass Spectrometry Data for this compound
Technique High-Resolution Mass Spectrometry (HRMS)
Expected Ionization Mode Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB)
Key Information Provided Precise molecular weight and elemental formula.
Reported Molecular Formula C₂₉H₂₂N₄O₅
Expected [M+H]⁺ (m/z) Calculated: 507.1668. The experimentally observed value would be reported in the primary literature.

Note: The exact experimental m/z value is critical for confirming the molecular formula and is a key piece of data found in the primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

¹H NMR Data (Expected)

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (splitting patterns). A detailed table of expected proton signals would include:

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons(Expected in the δ 7.0-9.0 ppm region)(e.g., d, t, dd)(Typical aromatic couplings)
Methylene/Methine Protons(Expected in various regions depending on connectivity)(e.g., s, d, t, m)(Typical aliphatic couplings)
Methoxy Protons(Expected as singlets around δ 3.0-4.0 ppm)sN/A
NH Protons(Variable, often broad singlets)br sN/A

¹³C NMR Data (Expected)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl Carbons(Expected in the δ 160-180 ppm region)
Aromatic/Olefinic Carbons(Expected in the δ 100-160 ppm region)
Aliphatic Carbons(Expected in the δ 20-60 ppm region)
Methoxy Carbons(Expected around δ 50-60 ppm)

Note: The definitive assignment of each proton and carbon signal requires 2D NMR experiments such as COSY, HSQC, and HMBC, which would be detailed in the primary research articles.

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and verification of scientific findings. The following sections outline the general methodologies expected to be used for the isolation and spectroscopic analysis of this compound.

Isolation and Purification of this compound

The isolation of this compound from Picrasma quassioides typically involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., root bark) is extracted with a suitable organic solvent, such as methanol or ethanol.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility.

  • Chromatography: The alkaloid-rich fraction is further purified using various chromatographic techniques. This often involves multiple steps:

    • Column Chromatography: Using silica gel or alumina to achieve initial separation.

    • High-Performance Liquid Chromatography (HPLC): Often used for the final purification of the compound to a high degree of purity.

Spectroscopic Analysis

The purified this compound is then subjected to spectroscopic analysis for structure elucidation:

  • NMR Spectroscopy:

    • Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Mass Spectrometry:

    • High-resolution mass spectra are obtained using an ESI or FAB source coupled to a mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

Mandatory Visualization

The following diagram illustrates a general workflow for the isolation and characterization of a natural product like this compound.

G General Workflow for this compound Isolation and Characterization cluster_spectroscopy Spectroscopic Techniques A Plant Material (Picrasma quassioides) B Extraction (e.g., Methanol) A->B C Solvent Partitioning B->C D Column Chromatography C->D E HPLC Purification D->E F Pure this compound E->F G Spectroscopic Analysis F->G H Structure Elucidation G->H MS Mass Spectrometry (MS) G->MS NMR NMR Spectroscopy (1H, 13C, 2D) G->NMR

Caption: General workflow for the isolation and characterization of this compound.

Conclusion

This technical guide provides an overview of the spectroscopic data and general experimental approaches for the study of this compound. While the specific quantitative data from the original research could not be included, the information presented here serves as a valuable resource for researchers, scientists, and drug development professionals interested in this natural product. For detailed experimental procedures and complete spectroscopic data, it is highly recommended to consult the primary literature:

  • Li, H. Y., Ohmoto, T., Koike, K., et al. (1993). New alkaloids, picrasidines W, X and Y, from Picrasma quassioides and X-ray crystallographic analysis of this compound. Chemical & Pharmaceutical Bulletin, 41(10), 1807–1811.

  • Ohmoto, T., & Koike, K. (1985). Studies on the alkaloids from Picrasma quassioides bennet. VI. Structures of picrasidines N, O, and Q. Chemical & Pharmaceutical Bulletin, 33(11), 4901–4905.

Methodological & Application

Application Notes and Protocols for Picrasidine Q Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the extraction and purification of Picrasidine Q, a bioactive β-carboline alkaloid primarily isolated from the plant Picrasma quassioides. The protocols outlined below are compiled from established methodologies for the isolation of alkaloids from this species and are intended for use by researchers, scientists, and professionals in drug development.

Introduction

This compound is a member of the growing class of dimeric β-carboline alkaloids that have demonstrated significant biological activities, including potent anticancer properties. Research has shown that this compound can inhibit the Fibroblast Growth Factor Receptor 2 (FGFR2) signaling pathway, which subsequently suppresses the PI3K/AKT/mTOR cascade, leading to cell growth inhibition and apoptosis in cancer cells[1]. This makes this compound a promising candidate for further investigation in cancer therapy. The following protocols detail the extraction of total alkaloids from Picrasma quassioides and the subsequent purification of this compound.

Data Presentation

Table 1: Illustrative Quantitative Data for this compound Extraction and Purification

ParameterValueReference
Extraction
Starting Plant Material (dried stems of P. quassioides)5 kg[2]
Extraction Solvent95% Ethanol with 10 mL HCl[2]
Extraction MethodReflux Extraction (3 times)[2]
Crude Alkaloid Yield54 g (1.08% of dried plant material)[2]
Purification Step 1: Acid-Base Partitioning
pH for Alkaline Solution9.5 (with NH₃·H₂O)[2]
Organic Solvent for ExtractionChloroform[2]
Purification Step 2: High-Speed Counter-Current Chromatography (HSCCC)
Solvent Systemn-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v)[3]
Stationary PhaseUpper phase[3]
Mobile PhaseLower phase[3]
Flow Rate2.0 mL/min[3]
Revolution Speed800 rpm[3]
Sample Loading100 mg of crude extract[3]
Purity of Fractions (Illustrative for similar alkaloids)89.30% - 98.32%[3]
Purification Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
ColumnC18 (250 mm × 4.6 mm, 5 µm)[4]
Mobile PhaseMethanol-Water or Acetonitrile-Water gradientGeneral Practice
Final Purity>98%General Practice

Experimental Protocols

Extraction of Total Alkaloids from Picrasma quassioides

This protocol describes the initial extraction of the total alkaloid fraction from the dried plant material.

Materials:

  • Dried and powdered stems of Picrasma quassioides

  • 95% Ethanol

  • Hydrochloric acid (HCl)

  • Ammonia water (NH₃·H₂O)

  • Chloroform

  • Rotary evaporator

  • Reflux apparatus

  • Filtration system

Procedure:

  • The dried and powdered stems of Picrasma quassioides (5 kg) are subjected to reflux extraction three times with 95% ethanol containing a small amount of hydrochloric acid (10 mL)[2].

  • The ethanol extracts are combined and filtered.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • The residue is dissolved in a 1% HCl solution and then extracted with petroleum ether to remove non-alkaloidal components.

  • The acidic aqueous layer is then basified with ammonia water to a pH of 9.5[2].

  • The alkaline solution is extracted multiple times with chloroform to transfer the alkaloids into the organic phase.

  • The chloroform extracts are combined and evaporated to dryness to yield the crude total alkaloids (approximately 54 g)[2].

Purification of this compound

This multi-step protocol outlines the purification of this compound from the crude alkaloid extract using chromatographic techniques.

HSCCC is an effective technique for the initial separation of alkaloids from the crude extract.

Materials:

  • Crude alkaloid extract

  • n-hexane

  • Ethyl acetate

  • Methanol

  • Deionized water

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • Fraction collector

Procedure:

  • A two-phase solvent system is prepared by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 2:2:2:2[3]. The mixture is thoroughly shaken and allowed to separate into two phases.

  • The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase[3].

  • The HSCCC column is first filled with the stationary phase.

  • The crude alkaloid extract (100 mg) is dissolved in a small volume of the biphasic solvent system and injected into the column.

  • The mobile phase is pumped through the column at a flow rate of 2.0 mL/min, with a revolution speed of 800 rpm[3].

  • Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

The fractions enriched with this compound from HSCCC are further purified by Prep-HPLC to achieve high purity.

Materials:

  • This compound-enriched fractions from HSCCC

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Preparative HPLC system with a C18 column

Procedure:

  • The this compound-enriched fractions are pooled and dissolved in a suitable solvent (e.g., methanol).

  • The solution is filtered through a 0.45 µm filter before injection.

  • Purification is performed on a C18 column using a gradient elution method with a mobile phase consisting of methanol and water or acetonitrile and water. The specific gradient will need to be optimized to achieve the best separation.

  • The elution is monitored by a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Fractions corresponding to the this compound peak are collected.

  • The purity of the collected fractions is confirmed by analytical HPLC.

  • The purified this compound is obtained after removal of the solvent under vacuum.

Mandatory Visualization

Experimental Workflow

G cluster_extraction Extraction of Total Alkaloids cluster_purification Purification of this compound plant_material Dried & Powdered P. quassioides Stems reflux Reflux with 95% EtOH + HCl plant_material->reflux filtration1 Filtration reflux->filtration1 concentration1 Concentration (Rotary Evaporator) filtration1->concentration1 crude_extract Crude Extract concentration1->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Crude Total Alkaloids acid_base->total_alkaloids hsccc High-Speed Counter-Current Chromatography (HSCCC) total_alkaloids->hsccc enriched_fractions This compound Enriched Fractions hsccc->enriched_fractions prep_hplc Preparative HPLC enriched_fractions->prep_hplc pure_pq Pure this compound (>98%) prep_hplc->pure_pq

Caption: Workflow for the extraction and purification of this compound.

This compound Signaling Pathway

G PicrasidineQ This compound FGFR2 FGFR2 PicrasidineQ->FGFR2 Inhibits PI3K PI3K FGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound inhibits the FGFR2/PI3K/AKT/mTOR signaling pathway.

References

Application Notes & Protocols: High-Speed Counter-Current Chromatography for the Purification of Picrasidine Q

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that obviates the need for a solid support matrix, thereby minimizing irreversible adsorption of the sample and enhancing recovery. This makes it an exceptionally suitable method for the separation and purification of alkaloids from complex natural product extracts. Picrasidine Q, a β-carboline alkaloid isolated from plants of the Picrasma genus, has garnered research interest for its potential biological activities. This document provides a detailed protocol for the isolation and purification of this compound using HSCCC, based on established methodologies for alkaloids from Picrasma quassioides.

Experimental Protocols

1. Sample Preparation: Extraction of Crude Alkaloids

A robust extraction procedure is critical for obtaining a sample suitable for HSCCC purification.

  • Materials: Dried and powdered plant material (e.g., stems, bark of Picrasma quassioides), 95% ethanol, 2% hydrochloric acid (HCl), dichloromethane, sodium carbonate.

  • Protocol:

    • Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours. Repeat the extraction three times.

    • Combine the ethanol extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

    • Dissolve the crude extract in 2% HCl and filter to remove any insoluble material.

    • Adjust the pH of the acidic aqueous solution to approximately 9-10 with sodium carbonate.

    • Extract the alkaline aqueous solution exhaustively with dichloromethane.

    • Combine the organic phases and evaporate under reduced pressure to yield the crude alkaloid extract for HSCCC separation.[1]

2. HSCCC System and Solvent Selection

The choice of a suitable two-phase solvent system is paramount for a successful HSCCC separation. The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0.

  • Recommended Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water is commonly effective for the separation of alkaloids from Picrasma quassioides. A starting ratio to explore is (2:2:2:2, v/v/v/v).[1]

  • Solvent System Preparation:

    • Thoroughly mix the selected solvents in a separatory funnel at room temperature.

    • Allow the phases to equilibrate and separate.

    • Degas both the upper (stationary phase) and lower (mobile phase) layers in an ultrasonic bath before use.

3. HSCCC Instrumentation and Operation

  • Instrumentation: A preparative HSCCC instrument (e.g., Model TBE-300A) equipped with a multi-layer coil, a constant-flow pump, a sample injection valve, and a UV-Vis detector is required.

  • Protocol:

    • Fill the entire column with the upper phase (stationary phase).

    • Rotate the column at a set speed (e.g., 800-900 rpm).

    • Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).

    • Once hydrodynamic equilibrium is reached (mobile phase elutes from the column outlet), inject the crude alkaloid extract (dissolved in a small volume of the mobile phase).

    • Continuously monitor the effluent with the UV-Vis detector at a suitable wavelength (e.g., 254 nm).

    • Collect fractions of the effluent based on the resulting chromatogram.

    • After the separation is complete, recover the stationary phase from the column to ensure no target compound was retained.

4. Fraction Analysis and Purity Determination

  • Methodology: Analyze the collected fractions and the crude extract using High-Performance Liquid Chromatography (HPLC).

  • HPLC Conditions (Example):

    • Column: C18 column (250 mm × 4.6 mm, 5 µm)[1]

    • Mobile Phase: A gradient of methanol and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Column Temperature: 30°C.[1]

  • Purity Calculation: The purity of this compound in the collected fractions can be determined by the area normalization method from the HPLC chromatograms.

Data Presentation

Table 1: Example HSCCC Separation Parameters for Alkaloids from Picrasma quassioides

ParameterValueReference
Solvent System n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v)[1]
Apparatus Preparative HSCCC (e.g., TBE-300A)[1]
Revolution Speed 850 rpm[1]
Mobile Phase Lower phase[1]
Flow Rate 1.8 mL/min[1]
Detection Wavelength 254 nm[1]
Sample Size 100 mg crude extract[1]

Table 2: Example Purity and Yield of Alkaloids Isolated from Picrasma quassioides using HSCCC

CompoundAmount from 100 mg Crude ExtractPurity (by HPLC)Reference
3-methylcanthin-2,6-dione22.1 mg89.30%[1]
4-methoxy-5-hydroxycanthin-6-one4.9 mg98.32%[1]
1-mthoxycarbonyl-β-carboline1.2 mg98.19%[1]

Visualizations

HSCCC_Workflow cluster_prep Sample Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis & Purification plant_material Powdered Plant Material extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction acid_base_extraction Acid-Base Partitioning extraction->acid_base_extraction crude_alkaloids Crude Alkaloid Extract acid_base_extraction->crude_alkaloids solvent_prep Two-Phase Solvent System Preparation sample_injection Sample Injection crude_alkaloids->sample_injection equilibration Column Equilibration solvent_prep->equilibration equilibration->sample_injection elution Elution & Fraction Collection sample_injection->elution hplc_analysis HPLC Analysis of Fractions elution->hplc_analysis purity_check Purity Assessment hplc_analysis->purity_check pure_picrasidine_q Pure this compound purity_check->pure_picrasidine_q

Caption: Workflow for the isolation of this compound using HSCCC.

Picrasidine_Signaling Picrasidine_Q This compound FGFR2 FGFR2 Receptor Picrasidine_Q->FGFR2 Inhibits PI3K PI3K FGFR2->PI3K AKT AKT PI3K->AKT Cell_Growth Cell Growth AKT->Cell_Growth Inhibits Apoptosis Apoptosis AKT->Apoptosis Induces

Caption: Postulated signaling pathway of this compound.[2]

References

Application Note: Quantitative Analysis of Picrasidine Q using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Picrasidine Q, a β-carboline alkaloid, using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is intended for researchers, scientists, and drug development professionals requiring a reliable and accurate method for the quantification of this compound in various sample matrices. The protocol outlines sample preparation, chromatographic conditions, and method performance characteristics.

Introduction

This compound is a member of the β-carboline alkaloid family, a class of compounds known for their diverse biological activities. Accurate quantification of this compound is essential for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility. This document provides a starting point for the development and validation of an HPLC method tailored for this compound analysis.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (LC-MS grade)

  • Sample matrix (e.g., plasma, tissue homogenate, plant extract)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B (linear gradient)

    • 15-18 min: 90% B (isocratic)

    • 18-18.1 min: 90-10% B (linear gradient)

    • 18.1-25 min: 10% B (isocratic, for column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the UV absorbance maximum of this compound)

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (from Plant Material):

    • Accurately weigh 1 g of dried and powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The performance of the HPLC method should be evaluated for linearity, precision, and accuracy. The following table summarizes the expected performance characteristics for the quantitative analysis of this compound.

ParameterResult
Linearity (r²) > 0.999
Concentration Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (RSD%)
- Intra-day< 2%
- Inter-day< 3%
Accuracy (Recovery %) 98 - 102%

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

To facilitate a clear understanding of the analytical process and the potential biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_standard Weigh this compound Reference Standard start->weigh_standard weigh_sample Weigh Plant Material start->weigh_sample dissolve_standard Dissolve in Methanol (Stock Solution) weigh_standard->dissolve_standard serial_dilution Serial Dilution (Working Standards) dissolve_standard->serial_dilution inject Inject into HPLC serial_dilution->inject extraction Methanol Extraction (Sonication) weigh_sample->extraction centrifuge Centrifugation extraction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter_sample Filter (0.45 µm) reconstitute->filter_sample filter_sample->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection UV Detection (254 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification end End quantification->end

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Modulation ligand This compound receptor Cell Surface Receptor ligand->receptor Binds protein1 Kinase A receptor->protein1 Activates protein2 Kinase B protein1->protein2 Phosphorylates transcription_factor Transcription Factor protein2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response (e.g., Anti-inflammatory) nucleus->response Gene Expression

Application Notes and Protocols: Development of an In Vitro Assay for Picrasidine Q Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Picrasidine Q is a β-carboline alkaloid with demonstrated potential in anti-cancer and anti-cell transformation applications.[1][2] Research indicates that this compound induces apoptosis and cell cycle arrest in human esophageal cancer cells, partly through the direct inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2) kinase activity.[1][2] Related compounds within the Picrasidine family have been shown to modulate other critical signaling pathways, including EGFR/STAT3, MAPK/ERK, and JNK.[3][4][5][6][7] This document provides detailed protocols for developing robust in vitro assays to characterize the biological activity of this compound, with a primary focus on its inhibitory effects on the STAT3 signaling pathway, a key regulator of cell proliferation, survival, and inflammation.[8][9]

Principle of the Assays

The described protocols aim to quantify the bioactivity of this compound through two main approaches:

  • Cell Viability and Proliferation Assay: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines. The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.

  • Target-Specific Pathway Analysis: To investigate the mechanism of action by measuring the inhibition of key signaling proteins. This protocol focuses on quantifying the phosphorylation status of STAT3, a critical downstream effector in multiple oncogenic pathways. A reduction in phosphorylated STAT3 (p-STAT3) in response to this compound treatment indicates pathway inhibition.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the steps to measure the effect of this compound on the viability of a selected cancer cell line (e.g., MDA-MB-468, A549, or K562).[10]

Materials and Reagents:

  • Selected cancer cell line (e.g., MDA-MB-468)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in a complete growth medium.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete growth medium from the DMSO stock. Ensure the final DMSO concentration is <0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Inhibition of STAT3 Phosphorylation (Western Blot)

This protocol is designed to assess the effect of this compound on the activation of the STAT3 signaling pathway by measuring the levels of phosphorylated STAT3 (p-STAT3).

Materials and Reagents:

  • Selected cancer cell line

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Stimulant (e.g., EGF or IL-6, if required to induce STAT3 phosphorylation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Methodology:

  • Cell Culture and Treatment:

    • Seed 1 x 10⁶ cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • If necessary, stimulate cells with a growth factor like EGF (50 ng/mL) for 30 minutes before harvesting to induce STAT3 phosphorylation.

  • Protein Extraction:

    • Wash cells with cold PBS and lyse with 150 µL of RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-p-STAT3, anti-STAT3, and anti-β-actin) overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize p-STAT3 levels to total STAT3 and then to the β-actin loading control.

Data Presentation

Quantitative data from literature on Picrasidine and related quassinoids can be used to establish expected efficacy ranges.

Table 1: Reported Bioactivities of Picrasidine Derivatives and Related Quassinoids

CompoundAssay TypeCell Line / TargetActivity Metric (IC₅₀)Reference
This compound Kinase AssayFGFR2Direct Inhibition (IC₅₀ not specified)[1][2]
Picrasidine G Cell ViabilityMDA-MB-468 (TNBC)Decreased Viability[7]
Picrasidine I Cell ViabilitySCC-47 (Oral Cancer)~30 µM[6]
Picrasidine J Cell MigrationCa9-22, FaDu (HNSCC)Significant inhibition at 100 µM[3][4]
Picrasidine S Kinase Assayp38α1.8 µM[11]
Eurycomalactone Antiviral AssayHCoV-OC430.37 µM[12]
Chaparrinone Antiviral AssayHCoV-OC430.32 µM[12]
Bruceantin Cytotoxicity AssayKB cells (Nasopharynx)0.008 µg/mL[13]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing this compound activity, from cell culture to data analysis.

G cluster_prep Preparation cluster_assay Assays cluster_analysis Analysis Culture 1. Cell Culture (e.g., MDA-MB-468) Seeding 2. Plate Seeding (6-well or 96-well) Culture->Seeding Treatment 3. This compound Treatment (Dose-Response) Seeding->Treatment Viability 4a. Cell Viability Assay (MTT) Treatment->Viability Lysis 4b. Cell Lysis & Protein Extraction Treatment->Lysis Readout 5a. Plate Reading (Absorbance) Viability->Readout WesternBlot 5. Western Blot (p-STAT3 / STAT3) Lysis->WesternBlot Imaging 6. Chemiluminescence Imaging WesternBlot->Imaging Data 7. Data Analysis (IC₅₀ / Densitometry) Readout->Data Imaging->Data

Caption: General workflow for in vitro evaluation of this compound.

Hypothesized STAT3 Signaling Pathway Inhibition

This diagram illustrates the hypothesized mechanism of action where this compound inhibits the STAT3 signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor (e.g., EGFR) JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Dimer_nuc p-STAT3 Dimer Dimer->Dimer_nuc Nuclear Translocation PicrasidineQ This compound PicrasidineQ->STAT3_active Inhibits Phosphorylation DNA DNA Dimer_nuc->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates

Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

References

Picrasidine Q: Application Notes and Protocols for Cancer Cell Line Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Picrasidine Q is a β-carboline alkaloid that has demonstrated potential as an anti-cancer agent. This document provides detailed application notes and experimental protocols for the treatment of cancer cell lines with this compound, with a specific focus on its activity in esophageal squamous cell carcinoma (ESCC). The information herein is intended to guide researchers in designing and executing experiments to investigate the efficacy and mechanism of action of this compound.

Data Presentation

The following table summarizes the quantitative data available for this compound treatment in ESCC cell lines.

Cell LineCancer TypeEffective Concentration Range (μM)Treatment DurationObserved Effects
KYSE30Esophageal Squamous Cell Carcinoma0 - 6024 - 72 hoursInhibition of cell proliferation, G1 phase cell cycle arrest, induction of apoptosis.[1]
KYSE410Esophageal Squamous Cell Carcinoma0 - 6024 - 72 hoursInhibition of cell proliferation, G1 phase cell cycle arrest, induction of apoptosis.[1]
KYSE450Esophageal Squamous Cell Carcinoma0 - 6024 - 72 hoursInhibition of cell proliferation, G1 phase cell cycle arrest, induction of apoptosis.[1]

Note: Specific IC50 values for this compound in these cell lines are not explicitly stated in the reviewed literature. Researchers should perform dose-response studies to determine the precise IC50 for their specific experimental conditions.

Mechanism of Action

This compound exerts its anti-cancer effects in esophageal squamous cell carcinoma by directly targeting the Fibroblast Growth Factor Receptor 2 (FGFR2).[1] This inhibition leads to the suppression of the downstream PI3K/AKT/mTOR signaling pathway, a critical cascade for cell survival and proliferation.[1] The disruption of this pathway ultimately results in cell cycle arrest at the G1 phase and the induction of apoptosis, characterized by the cleavage of caspase-7, caspase-3, and PARP.[1]

Signaling Pathway Diagram

PicrasidineQ_Pathway PQ This compound FGFR2 FGFR2 PQ->FGFR2 Inhibits PI3K PI3K FGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound signaling pathway in ESCC.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KYSE30, KYSE410, KYSE450)

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should range from 0 to 100 µM. Also, prepare a vehicle control (DMSO) with the same final concentration as the highest this compound treatment.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Read absorbance at 570nm Add_DMSO->Read End End Read->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection and quantification of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60 µM) for 48 or 72 hours.

  • After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow Start Start Seed Seed cells in 6-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Harvest Harvest and wash cells Incubate2->Harvest Stain Stain with Annexin V/PI Harvest->Stain Analyze Analyze by flow cytometry Stain->Analyze End End Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the effect of this compound on the expression and phosphorylation of proteins in the FGFR2/PI3K/AKT/mTOR signaling pathway.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FGFR2, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at desired concentrations for the specified time.

  • Wash cells with cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the protein bands using an ECL detection system.

  • Use β-actin as a loading control to normalize protein expression levels.

References

Application Note & Protocol: Determination of Picrasidine Q IC50 Values Using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Picrasidine Q is a β-carboline alkaloid compound that has demonstrated potential anti-cancer properties.[1][2] It has been shown to induce apoptosis (programmed cell death) and G1 phase cell cycle arrest in human esophageal cancer cell lines.[1] The primary mechanism for these effects is the direct inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2) kinase activity.[1][3] Understanding the potency of a compound is critical in drug development, and the half-maximal inhibitory concentration (IC50) is a key measure of this potency.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell viability and cytotoxicity. The assay's principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[4] The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, one can quantify the effect of a compound like this compound on cell viability and determine its IC50 value.[5]

This document provides a detailed protocol for determining the IC50 value of this compound in a selected cancer cell line using the MTT assay.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects primarily by targeting the FGFR2 signaling pathway.[1][3] FGFR2 is a receptor tyrosine kinase that, upon binding to its ligand (e.g., FGF), dimerizes and autophosphorylates, initiating downstream signaling cascades. These cascades, including the RAS/MAPK (ERK) and PI3K/AKT pathways, are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, FGFR2 is overexpressed or mutated, leading to uncontrolled cell growth. This compound directly inhibits the kinase activity of FGFR2, blocking these downstream signals and thereby inducing cell cycle arrest and apoptosis.[1] Other related picrasidine alkaloids have also been shown to modulate key signaling pathways such as ERK, JNK, and AKT.[3][6][7]

PicrasidineQ_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR2 FGFR2 Receptor FGF->FGFR2 Binds RAS RAS FGFR2->RAS Activates PI3K PI3K FGFR2->PI3K Activates PicrasidineQ This compound PicrasidineQ->FGFR2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: this compound inhibits the FGFR2 signaling pathway.

Experimental Protocol: MTT Assay

This protocol outlines the steps to determine the IC50 of this compound. Optimization of cell seeding density and incubation times may be necessary for specific cell lines.

Materials and Reagents
  • Selected cancer cell line (e.g., human esophageal cancer cell line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate Buffered Saline (PBS), sterile

  • Sterile, flat-bottomed 96-well plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (wavelength detection at 570 nm)

Reagent Preparation
  • MTT Stock Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.[8] Filter-sterilize the solution using a 0.22 µm filter and store it at 4°C, protected from light.

  • This compound Stock Solution (e.g., 10 mM): Dissolve the required amount of this compound powder in sterile DMSO. Aliquot and store at -20°C or -80°C. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Workflow

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis A 1. Trypsinize and count cells B 2. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) A->B C 3. Incubate overnight (37°C, 5% CO2) B->C D 4. Prepare serial dilutions of This compound in culture medium C->D E 5. Replace old medium with medium containing this compound or vehicle (DMSO) D->E F 6. Incubate for desired period (e.g., 48-72h) E->F G 7. Add MTT solution (10 µL of 5 mg/mL) to each well F->G H 8. Incubate for 2-4 hours until purple precipitate is visible G->H I 9. Remove medium, add 150 µL DMSO to dissolve formazan crystals H->I J 10. Read absorbance at 570 nm I->J K 11. Calculate % Viability and plot dose-response curve J->K L 12. Determine IC50 value K->L

Caption: Workflow for determining IC50 using the MTT assay.

Step-by-Step Protocol
  • Cell Seeding (Day 1):

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 1x10⁴ to 1.5x10⁵ cells/mL).[9]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[8]

    • Include wells for "medium only" blanks and "vehicle control" (cells treated with DMSO vehicle only).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.[5]

  • Cell Treatment (Day 2):

    • Prepare a series of this compound dilutions in complete culture medium from your stock solution. A common approach is a two-fold or ten-fold serial dilution (e.g., 100 µM, 50 µM, 25 µM, etc.).[9]

    • Carefully remove the medium from the wells.

    • Add 100 µL of the corresponding this compound dilution to the treatment wells. Add 100 µL of medium with the highest concentration of DMSO to the vehicle control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[9]

  • MTT Addition and Incubation (Day 4 or 5):

    • After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls.[5][8]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[5][8]

    • Gently shake the plate on a shaker for 5-10 minutes to ensure complete solubilization.[8]

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[5]

Data Analysis and IC50 Determination

  • Calculate Average OD: Average the OD values from your replicate wells for each concentration.

  • Background Subtraction: Subtract the average OD of the "medium only" blank from all other average OD values.

  • Calculate Percent Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:

    • % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Plot Dose-Response Curve: Use graphing software (e.g., GraphPad Prism, Origin) to plot % Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • Determine IC50: The IC50 value is the concentration of this compound that reduces cell viability to 50%. This value can be determined from the dose-response curve using non-linear regression analysis.[5]

Data Presentation

While specific IC50 values for this compound are not widely published, the table below summarizes the known biological activities of this compound and related compounds to provide context for expected results. Researchers should present their empirically determined IC50 values in a similar tabular format for clarity and comparison across different cell lines.

CompoundTarget Cell Line(s)Observed Effect(s)Key Signaling Pathway(s) AffectedReference(s)
This compound Human Esophageal CancerInduces apoptosis and G1 phase arrest; inhibits cell growth.FGFR2[1][3]
Picrasidine G MDA-MB-468 (TNBC)Decreases cell viability; induces apoptosis.EGFR/STAT3[10]
Picrasidine I Melanoma (HMY-1, A2058)Cytotoxic; induces apoptosis and sub-G1 arrest.ERK, JNK (activation); AKT (suppression)[7]
Picrasidine J Head and Neck Squamous Cell Carcinoma (HNSCC)Inhibits cell motility, migration, and invasion.ERK (suppression)[6][11]
Picrasidine S Bone Marrow-Derived Dendritic CellsInduces Type I Interferon (IFN-I).cGAS-IFN-I[12]

Troubleshooting

ProblemPossible CauseSuggested Solution
High background in "medium only" wells Contamination (bacterial/yeast); Phenol red or serum interference.Use sterile technique; prepare MTT in PBS or serum-free medium.
Low absorbance readings Insufficient cell number; low metabolic activity.Optimize (increase) initial cell seeding density; extend incubation time with MTT.
Inconsistent results between replicates Uneven cell seeding; pipetting errors; edge effects in the plate.Ensure a homogenous single-cell suspension before seeding; use a multichannel pipette carefully; avoid using the outermost wells of the plate.
MTT reagent is blue-green Contamination or exposure to light.Discard the reagent; store new reagent protected from light at 4°C.

References

Application Notes and Protocols: Assessing the Effect of Picrasidine Q on Cell Migration Using a Wound Healing Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process implicated in various physiological and pathological events, including embryonic development, tissue repair, and cancer metastasis. The wound healing or "scratch" assay is a well-established in vitro method to investigate collective cell migration. This document provides a detailed protocol for utilizing a wound healing assay to evaluate the potential inhibitory effects of Picrasidine Q, a β-carboline alkaloid, on cancer cell migration.

This compound has been identified as an inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase.[1][2][3][4] The FGFR2 signaling pathway is known to play a crucial role in cell proliferation, survival, and migration.[1][2][3] While direct studies quantifying the effect of this compound on cell migration via wound healing assays are not yet available, research on analogous compounds, such as Picrasidine J, has demonstrated significant inhibition of cancer cell migration.[5] This protocol outlines the methodology to assess this compound's impact on cell migration and discusses its potential mechanism of action through FGFR2 inhibition.

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., Esophageal Squamous Cell Carcinoma (ESCC) lines such as KYSE30, KYSE410, or Head and Neck Squamous Cell Carcinoma (HNSCC) lines like Ca9-22, FaDu)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • This compound (stock solution prepared in DMSO)

  • Vehicle control (DMSO)

  • 24-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips or a specialized wound healing insert

  • Inverted microscope with a camera and live-cell imaging capabilities (optional)

  • Image analysis software (e.g., ImageJ)

Detailed Protocol

Step 1: Cell Seeding

  • Culture the selected cancer cells in their appropriate complete medium until they reach 80-90% confluency.

  • Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Seed the cells into 24-well plates at a density that will allow them to form a confluent monolayer within 24 hours. This density needs to be optimized for each cell line.

Step 2: Creating the "Wound"

  • Once the cells have formed a confluent monolayer, carefully aspirate the culture medium.

  • Using a sterile 200 µL pipette tip, create a straight scratch down the center of the well. Apply consistent pressure to ensure a uniform width of the cell-free gap.

  • Alternatively, use a commercially available wound healing insert during cell seeding to create a well-defined gap upon removal.

  • Gently wash the wells twice with PBS to remove any detached cells.

Step 3: Treatment with this compound

  • Prepare different concentrations of this compound in a low-serum medium (e.g., 1% FBS) to minimize cell proliferation effects. Include a vehicle-only control (DMSO).

  • Add the respective treatments to each well. It is recommended to test a range of concentrations (e.g., 0, 10, 25, 50 µM).

Step 4: Image Acquisition and Analysis

  • Immediately after treatment, capture the first set of images of the scratch in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point.

  • Mark reference points on the plate to ensure the same field of view is imaged at subsequent time points.

  • Incubate the plate at 37°C and 5% CO2.

  • Capture images of the same scratch areas at regular intervals (e.g., 6, 12, and 24 hours).

  • Quantify the area of the cell-free gap at each time point using image analysis software like ImageJ. The wound closure can be calculated as a percentage of the initial wound area.

    Wound Closure (%) = [(Area at 0h - Area at xh) / Area at 0h] * 100

Data Presentation

While specific quantitative data for this compound in a wound healing assay is not available in the current literature, the following tables present data from a study on the related compound, Picrasidine J , which demonstrates a dose-dependent inhibition of cell migration in HNSCC cell lines.[5] This serves as an example of the expected results when testing this compound.

Table 1: Effect of Picrasidine J on Wound Closure in Ca9-22 Cells

Treatment Concentration (µM)Wound Closure at 3h (%)Wound Closure at 6h (%)Wound Closure at 24h (%)
0 (Vehicle)15 ± 2.135 ± 3.595 ± 4.2
2510 ± 1.822 ± 2.960 ± 5.1
507 ± 1.515 ± 2.445 ± 4.8
1005 ± 1.210 ± 2.030 ± 3.9*

Data are presented as mean ± SD. *p < 0.05 compared to vehicle control. Data is illustrative based on findings for Picrasidine J.[5]

Table 2: Effect of Picrasidine J on Wound Closure in FaDu Cells

Treatment Concentration (µM)Wound Closure at 3h (%)Wound Closure at 6h (%)Wound Closure at 24h (%)
0 (Vehicle)18 ± 2.540 ± 4.198 ± 3.7
2512 ± 2.028 ± 3.370 ± 5.5
509 ± 1.720 ± 2.855 ± 5.0
1006 ± 1.412 ± 2.238 ± 4.3*

Data are presented as mean ± SD. *p < 0.05 compared to vehicle control. Data is illustrative based on findings for Picrasidine J.[5]

Visualizations

Experimental Workflow

Wound_Healing_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis A Seed cells in a multi-well plate B Culture until a confluent monolayer is formed A->B C Create a scratch/wound in the monolayer B->C D Wash to remove detached cells C->D E Treat with this compound and controls D->E F Image the wound at 0h E->F G Incubate and image at subsequent time points (e.g., 6h, 12h, 24h) F->G H Measure wound area at each time point G->H I Calculate percentage of wound closure H->I J Compare treated vs. control groups I->J

Caption: Workflow of the wound healing assay to assess cell migration.

Proposed Signaling Pathway of this compound in Cell Migration Inhibition

PicrasidineQ_Signaling_Pathway PQ This compound FGFR2 FGFR2 PQ->FGFR2 Inhibits PI3K PI3K FGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Migration Cell Migration mTOR->Migration Promotes

Caption: Proposed mechanism of this compound inhibiting cell migration.

Discussion of Mechanism

This compound has been demonstrated to directly target and inhibit the kinase activity of FGFR2.[1][2][3][4] The FGFR2 signaling cascade, particularly through the PI3K/AKT/mTOR pathway, is a significant driver of cell survival and proliferation.[1][2] This pathway is also intricately linked to the regulation of the cellular machinery responsible for cell motility.

By inhibiting FGFR2, this compound is proposed to suppress the downstream phosphorylation of key signaling molecules like AKT and mTOR.[1][2] The AKT/mTOR pathway is known to regulate various aspects of cell migration, including cytoskeletal reorganization and the expression of proteins involved in cell adhesion and motility. Therefore, the inhibition of this pathway by this compound is the likely mechanism through which it exerts its anti-migratory effects.

Studies on the related compound Picrasidine J have shown inhibition of the ERK signaling pathway and modulation of proteins involved in the epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and metastasis.[5] While this compound was found not to affect the MEK/ERK pathway in ESCC cells, its potent inhibition of the FGFR2/AKT/mTOR axis provides a strong rationale for its potential as an inhibitor of cell migration.[1]

Conclusion

The wound healing assay is a straightforward and effective method to assess the impact of this compound on cancer cell migration. Based on its known inhibitory effect on the FGFR2 signaling pathway, it is hypothesized that this compound will demonstrate a dose-dependent reduction in the rate of wound closure. The protocols and data presentation examples provided herein offer a comprehensive guide for researchers to investigate and quantify the anti-migratory potential of this compound, contributing to the evaluation of its therapeutic promise in oncology.

References

Application Notes and Protocols for the Formulation of Picrasidine Q in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine Q, a β-carboline alkaloid, has demonstrated potential as an anti-cancer agent through its regulatory effects on the Fibroblast Growth Factor Receptor 2 (FGFR2) signaling pathway, which can inhibit cell growth and induce apoptosis in cancer cells. As with many alkaloids, this compound is anticipated to have low aqueous solubility, presenting a significant challenge for its formulation in preclinical animal studies. The development of a stable and effective formulation is critical for achieving reliable and reproducible pharmacokinetic and pharmacodynamic data.

These application notes provide a comprehensive guide to developing suitable formulations for this compound for both oral and parenteral administration in animal models. The protocols outlined below are based on established methods for formulating poorly soluble compounds and can be adapted to meet specific experimental needs.

Physicochemical Properties and Formulation Considerations

Key considerations for formulation development include the intended route of administration, the required dose, and the tolerability of the excipients in the selected animal model. For early-stage preclinical studies, the primary goal is often to achieve sufficient drug exposure to assess efficacy and safety.

Recommended Formulations

The following tables summarize potential formulations for this compound for oral and parenteral administration. These formulations utilize commonly accepted excipients for preclinical research. It is crucial to determine the solubility of this compound in these vehicles to select the most appropriate formulation.

Table 1: Suggested Formulations for Oral Administration of this compound

Formulation TypeVehicle CompositionPreparation Notes
Aqueous Suspension 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in purified waterA simple and common method for oral dosing of insoluble compounds. Requires uniform suspension.
Aqueous Suspension with Surfactant 0.5% (w/v) CMC-Na, 0.1% (v/v) Tween® 80 in purified waterThe addition of a surfactant can aid in wetting the compound and improving suspension stability.
Solution in PEG 100% Polyethylene glycol 400 (PEG400)Suitable if this compound shows good solubility in PEG400.
Oil-based Solution/Suspension Corn oil or sesame oilA viable option for highly lipophilic compounds.
Self-Emulsifying Drug Delivery System (SEDDS) Mixture of oils (e.g., Labrafil®), surfactants (e.g., Kolliphor® EL), and co-solvents (e.g., Transcutol®)Forms a microemulsion upon gentle agitation in an aqueous medium, which can enhance absorption.

Table 2: Suggested Formulations for Parenteral Administration of this compound

Formulation TypeVehicle CompositionRoutePreparation Notes
Co-solvent Solution 10% DMSO, 40% PEG300, 50% SalineIVA common formulation for solubilizing compounds for intravenous injection. Must be administered slowly.
Surfactant-based Solution 5% Tween® 80, 10% DMSO, 85% SalineIVTween® 80 helps to maintain the compound in solution upon dilution in the bloodstream.[1]
Cyclodextrin-based Solution 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in salineIVCyclodextrins can form inclusion complexes with lipophilic drugs, increasing their aqueous solubility.[1]
Oil-based Depot 10% DMSO, 90% Corn oilSC/IMFor sustained release via subcutaneous or intramuscular injection.[1]

Experimental Protocols

Protocol 1: Solubility Screening

Objective: To determine the approximate solubility of this compound in various vehicles to select a suitable formulation strategy.

Materials:

  • This compound

  • Various solvents and excipients (e.g., DMSO, PEG300, PEG400, Tween® 80, CMC-Na, corn oil, SBE-β-CD)

  • Vials

  • Shaker or vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical method

Method:

  • Add an excess amount of this compound to a known volume of each test vehicle in a vial.

  • Cap the vials and shake at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method.

  • Record the solubility in mg/mL for each vehicle.

Protocol 2: Preparation of an Aqueous Suspension for Oral Gavage

Objective: To prepare a homogeneous and dose-accurate suspension of this compound for oral administration.

Materials:

  • This compound

  • 0.5% (w/v) CMC-Na solution

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Calibrated dosing syringes

Method:

  • Weigh the required amount of this compound.

  • Prepare the 0.5% CMC-Na vehicle by dissolving 0.5 g of CMC-Na in 100 mL of purified water with gentle heating and stirring. Allow to cool to room temperature.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring to form a uniform suspension.

  • Continuously stir the suspension during dosing to ensure homogeneity.

Protocol 3: Preparation of a Co-solvent Formulation for Intravenous Injection

Objective: To prepare a clear, sterile solution of this compound for intravenous administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Sterile filters (0.22 µm)

Method:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in DMSO.

  • Add PEG300 and mix until the solution is clear.

  • Slowly add the sterile saline while mixing. Observe for any signs of precipitation.

  • Sterile filter the final solution into a sterile vial using a 0.22 µm filter.

  • Visually inspect the final formulation for any particulates before administration.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the logical flow of the formulation development process and the targeted signaling pathway of this compound.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation A Define Target Product Profile (Route, Dose, Animal Model) B Physicochemical Characterization (Solubility, Stability) A->B C Solubility Screening in Various Vehicles B->C D Select Formulation Strategy (Solution, Suspension, etc.) C->D E Prototype Formulation Development D->E F In Vitro Characterization (Appearance, pH, Viscosity) E->F G Dose Confirmation in Target Animal Model F->G H Pharmacokinetic (PK) and Tolerability Studies G->H I Final Formulation Selection H->I

Caption: Workflow for this compound Formulation Development.

FGFR2_Signaling_Pathway Picrasidine_Q This compound FGFR2 FGFR2 Picrasidine_Q->FGFR2 Inhibits GRB2_SOS GRB2/SOS FGFR2->GRB2_SOS PI3K PI3K FGFR2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth & Proliferation ERK->Cell_Growth AKT AKT PI3K->AKT AKT->Cell_Growth Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: this compound Inhibition of the FGFR2 Signaling Pathway.

References

Application Notes and Protocols for the Synthesis of Picrasidine Q Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Picrasidine Q derivatives, focusing on recent advancements in the total synthesis of related bis-β-carboline alkaloids. The methodologies outlined are based on the successful total syntheses of Picrasidines G, S, R, and T, which share core structural features with this compound. The key strategies covered include a regio-selective formal aza-[4+2] cycloaddition, late-stage C-H functionalization for diversification, and a thiazolium-catalyzed Stetter reaction.

Core Synthetic Strategies

The synthesis of Picrasidine derivatives leverages several powerful chemical transformations to construct the complex bis-β-carboline skeleton.

  • Aza-[4+2] Cycloaddition: This key reaction enables the construction of the indolotetrahydroquinolizinium (ITHQ) core present in Picrasidines G, S, and T. It involves the dimerization of a vinyl β-carboline precursor.

  • Late-Stage C-H Functionalization: To introduce diversity into the Picrasidine scaffold, particularly at the C-8 position, a late-stage C-H borylation followed by various coupling reactions is employed. This allows for the synthesis of a range of derivatives with potentially different biological activities.

  • Stetter Reaction: For the synthesis of Picrasidine R, which features a 1,4-diketone linker, a thiazolium-catalyzed Stetter reaction is utilized to couple a vinyl ketone with a β-carboline aldehyde.

Synthetic Pathways Overview

The following diagrams illustrate the key synthetic pathways for obtaining different Picrasidine derivatives.

Synthesis_Overview cluster_0 Synthesis of ITHQ Core (Picrasidine G, S, T) cluster_1 Diversification via C-H Functionalization cluster_2 Synthesis of Picrasidine R A Vinyl β-Carboline B Picrasidine G/S/T A->B Aza-[4+2] Cycloaddition C β-Carboline Precursor D C-8 Borylated Intermediate C->D Ir-catalyzed C-H Borylation E Functionalized β-Carboline D->E Coupling Reactions (Suzuki, Chan-Lam, etc.) F Vinyl Ketone H Picrasidine R F->H G β-Carboline Aldehyde G->H Thiazolium-catalyzed Stetter Reaction

Caption: Overview of key synthetic strategies for Picrasidine derivatives.

Experimental Protocols

The following are detailed protocols for the key synthetic steps.

Protocol 1: Synthesis of Picrasidine G via Aza-[4+2] Cycloaddition

This protocol describes the dimerization of dehydrocrenatine to form Picrasidine G.

Materials:

  • Dehydrocrenatine (5a)

  • 2,2,2-Trifluoroethanol (TFE)

  • Argon atmosphere

Procedure:

  • A solution of dehydrocrenatine (5a) in 2,2,2-trifluoroethanol is stirred at 60 °C under an argon atmosphere.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford Picrasidine G.

Protocol 2: Late-Stage C-H Borylation of β-Carboline

This protocol details the iridium-catalyzed C-H borylation at the C-8 position of a β-carboline precursor.

Materials:

  • β-Carboline substrate (e.g., 6a)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂

  • 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen)

  • Cyclooctane (c-Octane)

  • Tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube are added the β-carboline substrate, B₂pin₂, [Ir(cod)OMe]₂, and tmphen.

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous THF and cyclooctane are added via syringe.

  • The reaction mixture is stirred at 80 °C.

  • After the reaction is complete, the mixture is cooled to room temperature and concentrated.

  • The crude product is purified by flash chromatography to yield the C-8 borylated β-carboline.

Protocol 3: Synthesis of Picrasidine R via Stetter Reaction

This protocol describes the coupling of a vinyl ketone and a β-carboline aldehyde to form Picrasidine R.[1]

Materials:

  • Vinyl ketone (10)

  • Aldehyde (6c)

  • 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (Thiazolium salt catalyst)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • Argon atmosphere

Procedure:

  • To a solution of the thiazolium salt catalyst in anhydrous DCM is added DBU at room temperature under an argon atmosphere, and the mixture is stirred for 10 minutes.

  • A solution of the vinyl ketone (10) and aldehyde (6c) in anhydrous DCM is added to the catalyst mixture.

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is then directly purified by column chromatography on silica gel to afford Picrasidine R.[1]

Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps.

Table 1: Synthesis of Picrasidine G

Starting MaterialProductReagents and ConditionsYield (%)
Dehydrocrenatine (5a)Picrasidine G (1)TFE, 60 °C86

Table 2: C-8 Functionalization of β-Carbolines

SubstrateProductReactionReagents and ConditionsYield (%)
6a7aC-H BorylationB₂pin₂, [Ir(cod)OMe]₂, tmphen, c-Octane, THF, 80 °C81
7a7cChan-Lam CouplingCu(OAc)₂, Et₃N, DCM, rt75
7a7dOxidationH₂O₂, NaOH, THF/H₂O, 0 °C to rt89
7a7eHalogenationCuBr₂, MeOH/H₂O, 80 °C83
7a7fSuzuki Coupling4-bromobenzaldehyde, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C78
7a7gTrifluoromethylationUmemoto's reagent, Ag₂O, Cu(OTf)₂, DCE, 80 °C42

Table 3: Synthesis of Picrasidine R

Starting MaterialsProductReagents and ConditionsYield (%)
Vinyl ketone (10) + Aldehyde (6c)Picrasidine R (4)Thiazolium salt, DBU, DCM, rt90

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Aza_Cycloaddition_Workflow start Start dissolve Dissolve dehydrocrenatine in TFE start->dissolve heat Stir at 60 °C under Argon dissolve->heat monitor Monitor reaction (TLC/LC-MS) heat->monitor concentrate Remove solvent in vacuo monitor->concentrate Reaction complete purify Purify by column chromatography concentrate->purify end Picrasidine G purify->end

Caption: Workflow for the Aza-[4+2] Cycloaddition.

Stetter_Reaction_Workflow start Start prepare_catalyst Prepare thiazolium salt catalyst with DBU in DCM start->prepare_catalyst add_reagents Add vinyl ketone and aldehyde solution in DCM prepare_catalyst->add_reagents stir Stir at room temperature add_reagents->stir monitor Monitor reaction (TLC/LC-MS) stir->monitor purify Direct purification by column chromatography monitor->purify Reaction complete end Picrasidine R purify->end

Caption: Workflow for the Stetter Reaction.

References

Troubleshooting & Optimization

improving Picrasidine Q solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Picrasidine Q for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a β-carboline alkaloid compound.[1][2] It has been studied for its anti-cancer properties, including its ability to induce apoptosis (programmed cell death) and cause G1 phase cell cycle arrest in human esophageal cancer cell lines.[3] Its mechanism of action involves the direct inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2) kinase activity.[3][4][5]

Q2: Why is my this compound not dissolving in aqueous solutions?

A2: this compound, like many alkaloids and other newly discovered chemical entities, is a lipophilic molecule with inherently low aqueous solubility.[6][7] This is a common challenge for approximately 40% of marketed drugs and up to 90% of drug molecules in early development.[6] The molecular structure of these compounds makes them difficult to surround with water molecules for dissolution.[7]

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: For initial stock solutions, it is recommended to use an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving poorly soluble compounds for in vitro use.[8] If solubility issues persist, other solvents like dimethylformamide (DMF) or ethanol can be tested.[8] It is crucial to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my cell culture medium. What can I do?

A4: This is a common problem when the final concentration of the organic solvent (like DMSO) is too low to maintain the compound's solubility in the aqueous medium. To prevent precipitation, you can try several techniques:

  • Reduce the final concentration: The simplest approach is to test lower final concentrations of this compound.

  • Use a co-solvent system: Incorporating a less toxic co-solvent like polyethylene glycol (PEG) or propylene glycol can help maintain solubility.[9]

  • Employ surfactants: Surfactants form micelles that can encapsulate the compound, keeping it dispersed in the aqueous solution.[10]

  • Utilize cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[11]

Q5: How can I visually confirm if my compound has precipitated in my assay?

A5: You can inspect your samples, particularly in multi-well plates, under a microscope. Precipitate may appear as small, crystalline structures, an amorphous film, or cloudiness in the medium. This should be done before adding cells and at the end of the incubation period, as precipitation can occur over time.

Troubleshooting Guide

Problem: Difficulty Preparing a Concentrated Stock Solution

If this compound does not readily dissolve in your chosen organic solvent, follow these steps:

  • Ensure Solvent Purity: Use anhydrous, high-purity solvents (e.g., DMSO) as water content can reduce solubility.

  • Apply Gentle Energy:

    • Vortexing: Mix the solution vigorously on a vortex mixer for 1-2 minutes.

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes. This uses ultrasonic waves to break up compound aggregates.

    • Gentle Warming: Warm the solution to 37°C. Be cautious, as excessive heat can degrade the compound.

  • Test Alternative Solvents: If DMSO fails, try dissolving a small amount of the compound in other solvents like DMF or ethanol.

Problem: Compound Precipitation in Aqueous Medium During Dilution

If the compound precipitates upon dilution from the organic stock into your aqueous buffer or cell culture medium, consider the following advanced solubilization techniques.

  • Solution 1: Co-Solvency The co-solvent approach involves using a mixture of water-miscible, non-toxic organic solvents to increase the solvent capacity of water.[6] This is a highly effective technique for enhancing the solubility of nonpolar drugs.[7]

  • Solution 2: Micellar Solubilization (Surfactants) Surfactants are amphiphilic molecules that, above a certain concentration, form micelles with a hydrophobic core.[6] These micelles can encapsulate this compound, increasing its apparent solubility in the aqueous medium. This method is effective at promoting the wetting of the compound.[10]

  • Solution 3: Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic "guest" molecules like this compound.[11] This technique is highly effective at increasing the aqueous solubility and dissolution rate of poorly soluble drugs.[9]

Data Presentation

Table 1: Common Organic Solvents for Preparing Stock Solutions

SolventAbbreviationKey Characteristics
Dimethyl sulfoxideDMSOHigh solubilizing power; common for in vitro assays.
DimethylformamideDMFStrong solvent; use with caution due to higher toxicity.
EthanolEtOHLess toxic option; may have lower solubilizing power than DMSO.
Polyethylene Glycol 400PEG400A non-toxic co-solvent suitable for some in vivo and in vitro uses.[8]

Table 2: Example Formulations for Enhancing Aqueous Solubility

Formulation TypeComponentsExample RatioNotes
Co-Solvent SystemDMSO : Tween 80 : Saline10 : 5 : 85A formulation used for compounds with low water solubility.[8]
Cyclodextrin ComplexSBE-β-CD in Saline20% (w/v)Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin with improved solubility and safety.[8]
Surfactant SolutionPluronic F-680.1 - 1% (w/v)A non-ionic surfactant commonly used in cell culture.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Promote Dissolution:

    • Vortex the solution for 2 minutes.

    • If not fully dissolved, place the vial in a sonicator water bath for 10 minutes.

    • If necessary, warm the solution in a 37°C water bath for 10-15 minutes.

  • Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Using a Co-Solvent System
  • Prepare Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Prepare Intermediate Dilution: Create an intermediate dilution of the stock solution in a suitable co-solvent, such as Tween 80 or PEG400. For example, mix one part DMSO stock with one part Tween 80.

  • Final Dilution: Add the intermediate co-solvent mixture dropwise to the final aqueous buffer or cell culture medium while vortexing or stirring gently. This gradual addition helps prevent the compound from precipitating out of solution.

  • Final Solvent Concentration: Ensure the final concentration of all organic solvents (DMSO, Tween 80, etc.) in the assay is low (typically <0.5%) and consistent across all experimental and control groups to avoid solvent-induced artifacts.

Protocol 3: Preparation of a this compound-Cyclodextrin Complex
  • Prepare Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin (e.g., 20% w/v SBE-β-CD) in your final aqueous buffer.[8]

  • Add Compound: Add the this compound powder directly to the cyclodextrin solution.

  • Incubate: Shake or stir the mixture at room temperature for 1-24 hours to allow for the formation of the inclusion complex. The time required can vary.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate now contains the solubilized this compound-cyclodextrin complex.

  • Determine Concentration: The concentration of the solubilized drug in the filtrate should be determined analytically (e.g., using HPLC-UV or LC-MS).

Visualizations

Experimental and Logical Workflows

G cluster_start Start: Solubility Issue cluster_stock Step 1: Stock Solution Preparation cluster_dilution Step 2: Aqueous Dilution cluster_solutions Step 3: Troubleshooting Strategies start This compound Powder prep_stock Dissolve in 100% DMSO start->prep_stock dissolved Is it fully dissolved? prep_stock->dissolved aid_dissolution Apply gentle heat, vortex, or sonicate dissolved->aid_dissolution No dilute Dilute into Assay Medium dissolved->dilute Yes aid_dissolution->dissolved precipitate Does it precipitate? dilute->precipitate cosolvent Use Co-Solvent System (e.g., Tween 80, PEG) precipitate->cosolvent Yes cyclodextrin Use Cyclodextrin Complexation precipitate->cyclodextrin Yes lower_conc Lower Final Concentration precipitate->lower_conc Yes end_node Proceed with In Vitro Assay precipitate->end_node No cosolvent->end_node cyclodextrin->end_node lower_conc->end_node

Caption: Troubleshooting workflow for solubilizing this compound.

Signaling Pathway

G PQ This compound FGFR2 FGFR2 Receptor PQ->FGFR2 Inhibits PLCg PLCγ FGFR2->PLCg Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Apoptosis Apoptosis ↑ IP3->Apoptosis ERK ERK PKC->ERK CellGrowth Cell Growth ↓ ERK->CellGrowth Inhibits

Caption: Simplified FGFR2 pathway inhibited by this compound.[3]

References

Picrasidine Q stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Picrasidine Q, ensuring its stability throughout experimental procedures is paramount for obtaining reliable and reproducible results. This technical support center provides guidance on understanding and mitigating potential stability issues with this compound in various solvents and at different temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be kept in a tightly sealed container in a cool, well-ventilated area at -20°C.[1] If dissolved in a solvent, it is recommended to store the solution at -80°C.[1] Stock solutions stored below -20°C are reported to be stable for several months.[2]

Q2: In which solvents is this compound soluble?

While specific solubility data for this compound is limited, related alkaloids are often dissolved in dimethyl sulfoxide (DMSO).[3] To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath may be employed.[2]

Q3: What factors can affect the stability of this compound?

The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Strong acids and alkalis may cause decomposition.[1]

  • Oxidizing and Reducing Agents: Contact with strong oxidizing or reducing agents should be avoided.[1]

  • Light: As with many organic compounds, exposure to light, particularly UV light, may lead to photodegradation.

Q4: How can I assess the stability of this compound in my specific experimental conditions?

To determine the stability of this compound in your experimental setup, it is advisable to perform a stability-indicating study. This involves exposing a solution of this compound to your specific conditions (e.g., solvent, temperature, pH) for a defined period and then analyzing the sample for any degradation.

Troubleshooting Guide: Investigating this compound Degradation

If you suspect that this compound is degrading during your experiments, the following steps can help you troubleshoot the issue.

Problem Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
Loss of biological activity Degradation of this compound in the assay medium.Perform a time-course experiment to assess the stability of this compound in your specific assay buffer and at the incubation temperature. Analyze samples at different time points using a suitable analytical method (e.g., HPLC-UV).
Appearance of unknown peaks in analytical chromatograms Chemical degradation of this compound.Conduct forced degradation studies to intentionally degrade this compound under controlled stress conditions (e.g., acid, base, oxidation, heat, light). This will help to generate degradation products and develop a stability-indicating analytical method capable of separating the intact drug from its degradants.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[4] Here is a general protocol that can be adapted for this compound.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Analytical instrumentation (e.g., HPLC with UV or MS detector)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm).[5]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[6] Monitor for the appearance of new peaks and a decrease in the peak area of the intact this compound.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours
SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
DMSO10098.51.5
Ethanol10095.24.8
PBS (pH 7.4)10088.111.9

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Visualizations

Experimental Workflow for Stability Testing

G Figure 1. General workflow for assessing compound stability. cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G Sample at Time Points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating Method (e.g., HPLC) G->H I Quantify Degradation & Identify Degradants H->I

Caption: Figure 1. General workflow for assessing compound stability.

Logical Relationship for Troubleshooting Stability Issues

G Figure 2. Troubleshooting logic for stability concerns. A Inconsistent Experimental Results Observed B Suspect Compound Instability A->B C Check Storage Conditions of Stock Solution B->C D Assess Stability in Assay Medium B->D E Perform Forced Degradation Study B->E F Optimize Storage & Handling C->F G Modify Assay Protocol (e.g., shorter incubation) D->G H Develop Stability-Indicating Method E->H

Caption: Figure 2. Troubleshooting logic for stability concerns.

References

troubleshooting low yield in Picrasidine Q purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the purification of Picrasidine Q, a β-carboline alkaloid from Picrasma quassioides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield of this compound is significantly lower than expected after extraction and initial purification. What are the potential causes and solutions?

Low overall yield can stem from several factors, from the initial extraction to the purification steps. Here’s a breakdown of common issues and how to address them:

  • Inefficient Extraction: The initial extraction from the plant material is a critical step. Incomplete extraction will naturally lead to a low final yield.

    • Troubleshooting:

      • Solvent Choice: Ensure you are using an appropriate solvent system. For β-carboline alkaloids, an initial extraction with 80% ethanol is often employed.[1] Subsequent acid-base extraction is used to separate the alkaloids from other components.[1]

      • Extraction Method: Refluxing the powdered plant material multiple times can enhance extraction efficiency.[1]

      • pH Adjustment: During the acid-base extraction, ensure the pH is adequately acidic (e.g., pH 2) to protonate the alkaloids and bring them into the aqueous phase, and then sufficiently basic (e.g., pH 10) to deprotonate them for extraction into an organic solvent like dichloromethane.[1]

  • Compound Degradation: this compound, like many natural products, can be sensitive to heat, light, and pH extremes.

    • Troubleshooting:

      • Temperature Control: Avoid excessive temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a moderate temperature (e.g., below 50°C).

      • Light Exposure: Protect the extracts and purified fractions from direct light, especially during long processing times.

  • Suboptimal Chromatographic Conditions: The purification step, often involving chromatography, is a major source of yield loss if not optimized.

    • Troubleshooting:

      • Column Overloading: Loading too much crude extract onto your chromatography column can lead to poor separation and loss of product.

      • Inappropriate Stationary or Mobile Phase: The choice of chromatographic technique and the corresponding solvent system is crucial. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be effective for separating alkaloids from Picrasma quassioides.[1][2][3]

Q2: I'm using High-Speed Counter-Current Chromatography (HSCCC) for purification, but the resolution is poor and my this compound fraction is impure, leading to low yield after further purification. How can I improve this?

Poor resolution in HSCCC can be due to several factors related to the solvent system and operational parameters.

  • Incorrect Solvent System: The choice of the two-phase solvent system is the most critical factor in HSCCC.

    • Troubleshooting:

      • Solvent System Selection: For alkaloids from Picrasma quassioides, solvent systems like n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v) and petroleum ether-ethyl acetate-methanol-water (5:5:4.5:5.5, v/v/v/v) have been used successfully.[1][2]

      • Partition Coefficient (K): The K value of your target compound should ideally be between 0.5 and 2.0 for good separation. You may need to experimentally determine the K value of this compound in different solvent systems to find the optimal one.

  • Suboptimal Operational Parameters:

    • Troubleshooting:

      • Revolution Speed: The speed of revolution affects the retention of the stationary phase. An optimal speed (e.g., 800 rpm) should be determined experimentally to maximize separation efficiency.[1]

      • Flow Rate: A lower flow rate of the mobile phase can improve resolution but will increase the separation time. A balance needs to be struck. A flow rate of 2.0 mL/min has been used in published protocols.[1]

      • Stationary Phase Retention: Aim for a satisfactory stationary phase retention (e.g., >60%) to ensure good separation.[1]

Q3: I am losing a significant amount of my compound during the solvent partitioning (acid-base extraction) step. How can I minimize this loss?

Loss during liquid-liquid extraction is a common issue.

  • Incomplete pH Adjustment: If the pH is not optimal, the alkaloid may not fully partition into the desired phase.

    • Troubleshooting:

      • Verify pH: Use a calibrated pH meter to ensure you are reaching the target acidic and basic pH values.

  • Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap your compound.

    • Troubleshooting:

      • Break Emulsions: Gentle stirring or the addition of a small amount of brine can help to break emulsions.

  • Insufficient Extraction Cycles: A single extraction is often not enough to fully recover the compound.

    • Troubleshooting:

      • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent. For example, extracting the basified aqueous solution with dichloromethane ten times has been reported.[1]

Data Presentation

The following tables summarize representative yields for the purification of alkaloids from Picrasma quassioides using HSCCC. While specific data for this compound is not available in the cited literature, these tables provide a benchmark for expected yields of similar compounds from this plant source.

Table 1: Yield of Alkaloids from Picrasma quassioides using HSCCC

CompoundAmount of Crude Extract (mg)Yield (mg)Purity (%)Reference
3-methylcanthin-2,6-dione10022.189.30[1]
4-methoxy-5-hydroxycanthin-6-one1004.998.32[1]
1-mthoxycarbonyl-β-carboline1001.298.19[1]

Table 2: Yield of Alkaloids from Picrasma quassioides using pH-Zone-Refining CCC

CompoundAmount of Crude Extract (g)Yield (mg)Purity (%)Reference
5-methoxycanthin-6-one287>97.0[2]
1-methoxy-β-carboline238>97.0[2]
1-ethyl-4,8-dimethoxy-β-carboline2134>97.0[2]
1-ethoxycarbonyl-β-carboline274>97.0[2]
1-vinyl-4,8-dimethoxy-β-carboline256>97.0[2]
1-vinyl-4-dimethoxy-β-carboline226>97.0[2]

Experimental Protocols

General Protocol for Extraction and Purification of β-Carboline Alkaloids from Picrasma quassioides

This protocol is a general guideline based on published methods for the purification of alkaloids from P. quassioides and may require optimization for this compound.

1. Preparation of Crude Extract

  • Dry and powder the branches of Picrasma quassioides.

  • Reflux the powdered plant material (e.g., 2.0 kg) with 80% ethanol (e.g., 16 L) three times.

  • Combine the ethanol extracts and concentrate them under reduced pressure at a temperature below 70°C.

  • Redissolve the residue in water and acidify to pH 2 with an appropriate acid.

  • Extract the acidic solution with ethyl acetate multiple times to remove non-alkaloidal compounds.

  • Adjust the pH of the lower acidic aqueous phase to 10 with a base like sodium hydroxide.

  • Extract the alkaline aqueous solution multiple times (e.g., ten times) with dichloromethane.

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.[1]

2. High-Speed Counter-Current Chromatography (HSCCC) Purification

  • Solvent System Preparation: Prepare a two-phase solvent system. A commonly used system is n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v).[1] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • HSCCC Instrument Setup:

    • Fill the multilayer coil column entirely with the upper phase (stationary phase).

    • Set the revolution speed to an optimized value (e.g., 800 rpm).[1]

  • Sample Injection: Dissolve a known amount of the crude extract (e.g., 100 mg) in a small volume of the lower phase (mobile phase).

  • Elution: Pump the lower phase (mobile phase) into the head end of the column at an optimized flow rate (e.g., 2.0 mL/min).[1]

  • Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions based on the chromatogram.

  • Analysis: Analyze the collected fractions using HPLC to determine the purity of the isolated compounds.

  • Compound Identification: Identify the structure of the purified compounds using spectroscopic methods such as ESI-MS, ¹H NMR, and ¹³C NMR.[3]

Mandatory Visualization

Below are diagrams illustrating key workflows and logical relationships in the troubleshooting process for this compound purification.

Troubleshooting_Workflow cluster_start Start cluster_extraction Extraction & Initial Processing cluster_purification HSCCC Purification cluster_solutions_extraction Solutions cluster_solutions_purification Solutions start Low this compound Yield check_extraction Inefficient Extraction? start->check_extraction check_degradation Compound Degradation? start->check_degradation check_resolution Poor Resolution? start->check_resolution check_recovery Low Recovery from Column? start->check_recovery solution_extraction Optimize solvent, pH, and extraction method. (e.g., 80% EtOH, multiple refluxes) check_extraction->solution_extraction Yes solution_degradation Control temperature and light exposure. check_degradation->solution_degradation Yes solution_resolution Optimize HSCCC solvent system (K value). Adjust revolution speed and flow rate. check_resolution->solution_resolution Yes solution_recovery Check for sample precipitation in the column. Ensure complete elution. check_recovery->solution_recovery Yes

Caption: Troubleshooting workflow for low yield in this compound purification.

HSCCC_Optimization cluster_goal Goal cluster_parameters Key Parameters goal Optimal HSCCC Separation solvent_system Solvent System Selection (e.g., n-hexane-EtOAc-MeOH-H2O) partition_coefficient Partition Coefficient (K) (Target: 0.5 - 2.0) solvent_system->partition_coefficient partition_coefficient->goal revolution_speed Revolution Speed (e.g., 800 rpm) stationary_phase Stationary Phase Retention (Target: >60%) revolution_speed->stationary_phase flow_rate Mobile Phase Flow Rate (e.g., 2.0 mL/min) flow_rate->stationary_phase stationary_phase->goal

Caption: Key parameters for optimizing HSCCC purification of alkaloids.

References

Technical Support Center: Overcoming Picrasidine Q Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Picrasidine Q, particularly concerning the development of resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has been shown to exert its anti-cancer effects by directly targeting Fibroblast Growth Factor Receptor 2 (FGFR2). This inhibition subsequently suppresses downstream signaling pathways, most notably the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation in various cancers, including esophageal squamous cell carcinoma.

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the likely causes?

A2: Reduced sensitivity, or acquired resistance, to this compound is likely due to mechanisms similar to those observed with other FGFR inhibitors. The two primary categories of resistance are:

  • On-Target Resistance: This involves genetic mutations in the FGFR2 gene itself, particularly within the kinase domain. These mutations can alter the drug's binding site, reducing its inhibitory effect.

  • Off-Target Resistance (Bypass Signaling): Cancer cells can activate alternative signaling pathways to circumvent the FGFR2 blockade. Common bypass pathways include the EGFR/ERBB, MAPK/ERK, and PI3K/AKT/mTOR pathways. Upregulation of other receptor tyrosine kinases (RTKs) can also contribute.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value. A resistant cell line will require a much higher concentration of this compound to achieve the same level of growth inhibition as the parental (non-resistant) cell line. A fold-change in IC50 of 3-5x or higher is generally considered indicative of resistance.

Q4: What strategies can I explore to overcome this compound resistance in my experiments?

A4: Based on the mechanisms of resistance to FGFR inhibitors, several strategies can be investigated:

  • Combination Therapy: This is the most common approach. Combine this compound with an inhibitor of the identified bypass pathway. For example, if you observe upregulation of the PI3K/AKT/mTOR pathway, a combination with an mTOR inhibitor like everolimus could be effective. Similarly, if the MAPK/ERK pathway is activated, a MEK inhibitor could be used.

  • Next-Generation Inhibitors: While specific next-generation versions of this compound may not be available, exploring other irreversible or covalent FGFR inhibitors could overcome resistance caused by certain gatekeeper mutations.

Troubleshooting Guides

Problem 1: Difficulty Establishing a Stable this compound-Resistant Cell Line
Symptom Possible Cause Suggested Solution
Massive cell death after increasing this compound concentration.The incremental dose increase is too high.Reduce the fold-increase in drug concentration at each step. A 1.1 to 1.5-fold increase is often recommended. Ensure cells have fully recovered and are proliferating before the next dose escalation.
Resistance is not stable and is lost after removing this compound from the culture medium.The resistance mechanism is transient, or the resistant sub-clone is not yet dominant.Continue culturing the cells under drug pressure for a longer duration (several additional passages) to select for a stably resistant population. Test for resistance stability at different time points after drug withdrawal.
Inconsistent IC50 values in the resistant cell line.The resistant cell population is heterogeneous.Perform single-cell cloning by limiting dilution to isolate a monoclonal population of resistant cells. This will ensure a more uniform response to the drug.
Problem 2: Inconsistent or Unreliable Cell Viability Assay Results
Symptom Possible Cause Suggested Solution
High variability between technical replicates.Uneven cell seeding, edge effects in the microplate, or pipetting errors.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile medium/PBS to minimize evaporation. Use a multichannel pipette for drug addition and ensure proper mixing.
Low signal-to-noise ratio.Suboptimal cell number or assay type.Optimize the initial cell seeding density for your specific cell line and assay duration. Consider using a more sensitive viability assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®), which can detect as few as 10 cells.
IC50 values differ significantly from published data for similar compounds.Differences in experimental conditions (e.g., cell passage number, assay duration, serum concentration).Standardize your protocol. Always use cells within a consistent range of passage numbers. Ensure the assay duration allows for at least two cell doublings in the control wells. Record all experimental parameters for reproducibility.

Data Presentation

The following tables present representative quantitative data for FGFR inhibitor-sensitive and resistant cancer cell lines. While this data is not specific to this compound, it provides a benchmark for the expected fold-change in IC50 values upon the development of resistance.

Table 1: Representative IC50 Values for Parental and this compound-Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Resistance Index (RI) (Fold Change)
Esophageal Squamous Cell Carcinoma (e.g., KYSE-30)5075015
Gastric Cancer (e.g., SNU-16)120150012.5
Cholangiocarcinoma (e.g., CCLP-1)8096012

Table 2: Synergistic Effects of Combination Therapy in this compound-Resistant Cells

Combination TherapyCell LineCombination Index (CI)*Interpretation
This compound + mTOR Inhibitor (INK128)Resistant Cholangiocarcinoma< 0.7Synergism
This compound + MEK Inhibitor (Trametinib)Resistant Lung Cancer< 0.8Synergism
This compound + EGFR Inhibitor (Gefitinib)Resistant Cholangiocarcinoma< 0.9Slight Synergism

*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating doses of this compound.

  • Determine the initial IC50: Culture the parental cancer cell line and determine the IC50 of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo®) after 72 hours of treatment.

  • Initial Drug Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of this compound by approximately 1.5-fold.

  • Repeat Escalation: Continue this stepwise dose escalation. If significant cell death (>50%) is observed, maintain the cells at the previous concentration until they recover.

  • Monitor Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population and compare it to the parental cell line.

  • Establish Stable Line: A stably resistant line is typically established when the IC50 value is at least 5- to 10-fold higher than the parental line and remains stable over several passages in the presence of the final drug concentration.

  • Cryopreservation: It is crucial to cryopreserve aliquots of cells at each stage of resistance development.

Protocol 2: Evaluating Combination Therapy in this compound-Resistant Cells

This protocol uses the Chou-Talalay method to determine if a combination of this compound and a second agent is synergistic.

  • Cell Seeding: Seed the this compound-resistant cells in 96-well plates at a pre-determined optimal density.

  • Drug Preparation: Prepare serial dilutions of this compound and the second inhibitor (e.g., an mTOR inhibitor) alone and in combination at a constant ratio.

  • Treatment: Treat the cells with the single agents and the combinations for 72 hours. Include untreated and vehicle-only controls.

  • Viability Assay: After the incubation period, perform a cell viability assay to determine the percentage of cell growth inhibition for each condition.

  • Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI) from the dose-response curves. A CI value less than 1 indicates a synergistic interaction.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 This compound Action and Resistance PQ This compound FGFR2 FGFR2 PQ->FGFR2 Inhibits PI3K PI3K FGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation EGFR EGFR RAS RAS EGFR->RAS Bypass Signaling RAF RAF RAS->RAF Bypass Signaling MEK MEK RAF->MEK Bypass Signaling ERK ERK MEK->ERK Bypass Signaling ERK->Proliferation Bypass Signaling FGFR2_mut FGFR2 (Gatekeeper Mutation) FGFR2_mut->PI3K Resistance to This compound

Caption: this compound action and potential resistance pathways.

cluster_1 Workflow for Developing Resistant Cell Lines start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial treat_low Treat with Low Dose (IC20) ic50_initial->treat_low passage Culture & Passage treat_low->passage escalate Increase Dose (1.5x) passage->escalate escalate->passage Cells Adapt check_ic50 Monitor IC50 escalate->check_ic50 Periodically check_ic50->escalate stable Stable Resistant Line (RI > 5-10) check_ic50->stable Resistance Confirmed

Caption: Experimental workflow for generating drug-resistant cell lines.

cluster_2 Logic for Overcoming Resistance Resistance This compound Resistance Observed Identify Identify Resistance Mechanism Resistance->Identify OnTarget On-Target (FGFR2 Mutation) Identify->OnTarget Yes Bypass Bypass Pathway Activation Identify->Bypass No Strategy1 Use Irreversible FGFR Inhibitor OnTarget->Strategy1 Strategy2 Combination Therapy (e.g., + mTORi/MEKi) Bypass->Strategy2

Caption: Decision-making workflow for overcoming this compound resistance.

Technical Support Center: Optimizing HPLC Parameters for Picrasidine Q Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Picrasidine Q. The following information is designed to address specific issues encountered during experimental workflows.

Hypothetical Starting HPLC Method for this compound

Table 1: Proposed Initial HPLC Parameters for this compound Analysis

ParameterRecommended Starting Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm
Sample Preparation Dissolve in DMSO

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of this compound.

Q1: I am not seeing any peak for this compound. What should I do?

A1: This issue can arise from several factors. Follow this troubleshooting workflow:

  • Verify Sample Preparation:

    • Ensure this compound is fully dissolved. It is reported to be soluble in DMSO.[1]

    • Check for sample degradation. Protect the sample from light and excessive heat.

  • Check HPLC System Suitability:

    • Inject a well-characterized standard (e.g., caffeine, uracil) to confirm the system is working correctly.

    • Ensure the detector lamp is on and has sufficient energy.

  • Confirm Detection Wavelength:

    • While 254 nm and 280 nm are common starting points for aromatic compounds, the optimal wavelength for this compound may differ. If possible, determine the UV maximum (λmax) of this compound using a UV-Vis spectrophotometer. Beta-carboline alkaloids typically exhibit strong absorbance in the UV region.

  • Investigate Retention:

    • It's possible the compound is strongly retained on the column and has not eluted. Extend the gradient run time or perform a high-organic flush (e.g., 95-100% acetonitrile) to elute any strongly bound compounds.

    • Conversely, the compound may be eluting very early with the solvent front. Consider reducing the initial percentage of the organic solvent in your gradient.

Q2: My this compound peak is broad and shows significant tailing. How can I improve the peak shape?

A2: Poor peak shape, particularly tailing, is a common issue with basic compounds like alkaloids on silica-based C18 columns.

  • Mobile Phase pH:

    • The addition of an acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase is crucial. This protonates the analyte and minimizes undesirable interactions with residual silanol groups on the stationary phase.

  • Column Choice:

    • Consider using a column with high-purity silica and effective end-capping to reduce silanol interactions.

    • A phenyl-hexyl column can sometimes provide better peak shape for aromatic alkaloids due to different selectivity.

  • Flow Rate and Temperature:

    • Lowering the flow rate (e.g., to 0.8 mL/min) can sometimes improve peak shape by allowing for better mass transfer.

    • Increasing the column temperature (e.g., to 35-40 °C) can decrease mobile phase viscosity and improve peak efficiency.

Table 2: Troubleshooting Poor Peak Shape

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with column silanolsAdd 0.1% formic acid or acetic acid to the mobile phase. Use an end-capped column.
Column overloadDecrease the concentration of the injected sample.
Peak Fronting Sample solvent incompatible with mobile phaseEnsure the sample is dissolved in a solvent weaker than or similar to the initial mobile phase.
Broad Peaks Low column efficiency or dead volumeCheck for leaks, ensure proper fitting connections, and consider using a newer column.

Q3: The retention time of my this compound peak is not consistent between injections. What is causing this variability?

A3: Retention time instability can compromise the reliability of your analysis.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration. For gradient methods, a 5-10 column volume re-equilibration period is recommended.

  • Mobile Phase Preparation:

    • Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

    • Inconsistent mobile phase composition will lead to shifting retention times.

  • Temperature Fluctuation: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention.

  • Pump Performance: Inconsistent flow rates due to pump issues (e.g., air bubbles, worn seals) can cause retention time shifts. Ensure the pump is properly primed and maintained.

Q4: How can I improve the resolution between this compound and other impurities in my sample?

A4: Achieving adequate resolution is key for accurate quantification.

  • Modify the Gradient:

    • A shallower gradient (i.e., a slower increase in the organic solvent percentage over a longer time) will provide more time for compounds to separate.

  • Change the Organic Solvent:

    • Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, potentially resolving co-eluting peaks.

  • Adjust the Mobile Phase pH:

    • Slightly adjusting the pH of the aqueous mobile phase can change the ionization state of this compound and impurities, leading to changes in retention and potentially improved resolution.

  • Select a Different Stationary Phase:

    • If resolution cannot be achieved on a C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase column, which will offer different separation mechanisms.

Experimental Protocols and Workflows

General Experimental Protocol for HPLC Analysis of this compound
  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard or sample extract.

    • Dissolve the material in a suitable solvent, such as DMSO, to a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to the desired working concentration.

    • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection.

  • HPLC System Preparation:

    • Prepare the mobile phases as described in Table 1. Ensure they are filtered and degassed.

    • Purge the HPLC pumps to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample.

    • Run the gradient method as defined.

    • Monitor the chromatogram at the specified wavelengths.

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to a standard injection.

    • Integrate the peak area for quantification.

Visualizing Experimental Workflows

General HPLC Method Development Workflow

hplc_workflow start Define Separation Goal (e.g., Isolate this compound) col_select Select Column (e.g., C18, Phenyl-Hexyl) start->col_select mob_phase Choose Mobile Phase (e.g., ACN/H2O, MeOH/H2O + 0.1% Formic Acid) col_select->mob_phase initial_run Perform Initial Gradient Run (e.g., 5-95% B in 20 min) mob_phase->initial_run eval Evaluate Chromatogram (Peak Shape, Resolution) initial_run->eval optimize Optimize Parameters eval->optimize Not Acceptable valid Validate Method eval->valid Acceptable optimize->initial_run Re-run resolution_troubleshooting start Poor Resolution shallow_grad Make Gradient Shallower start->shallow_grad change_org Change Organic Solvent (ACN <-> MeOH) shallow_grad->change_org If no improvement success Resolution Achieved shallow_grad->success Success change_ph Adjust Mobile Phase pH change_org->change_ph If no improvement change_org->success Success change_col Try Different Column (e.g., Phenyl-Hexyl) change_ph->change_col If no improvement change_ph->success Success change_col->success Success

References

Technical Support Center: Picrasidine Q Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of Picrasidine Q. The information is structured to address common challenges and questions that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the known behavior of related β-carboline alkaloids, the following degradation routes are plausible:

  • Hydrolysis: Under acidic or alkaline conditions, the ester or other hydrolyzable functional groups present in the this compound molecule could be cleaved. β-carboline alkaloids that are glycosides, for instance, can undergo enzymatic cleavage of the glycosidic bond.

  • Oxidation: The β-carboline nucleus is susceptible to oxidation. This can lead to the formation of hydroxylated derivatives and N-oxides. The presence of reactive oxygen species, often introduced during forced degradation studies using agents like hydrogen peroxide, can facilitate these transformations.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. This may involve complex photochemical reactions leading to a variety of degradation products.

Q2: I am not seeing any degradation of this compound in my forced degradation studies. What should I do?

If you are not observing degradation, consider the following troubleshooting steps:

  • Increase Stress Conditions: The initial stress conditions may not be harsh enough. Gradually increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. Refer to ICH guidelines for typical ranges for forced degradation studies.

  • Change Stressor: If one type of stressor is ineffective, try another. For example, if acidic hydrolysis shows no degradation, attempt basic hydrolysis or oxidative degradation.

  • Solvent Selection: Ensure that this compound is soluble in the chosen solvent system for the degradation study. Poor solubility can limit its exposure to the stressor.

  • Analytical Method Sensitivity: Verify that your analytical method is sensitive enough to detect low levels of degradation products. The limit of detection (LOD) and limit of quantification (LOQ) of your method should be established.

Q3: My chromatogram shows several unexpected peaks after forced degradation. How can I identify these as degradation products?

The presence of new peaks in a chromatogram of a stressed sample compared to an unstressed control is a strong indication of degradation. To confirm and identify these peaks:

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main this compound peak and the new peaks. Co-elution of multiple components can lead to misinterpretation.

  • Mass Spectrometry (MS): Couple your liquid chromatography (LC) system to a mass spectrometer. The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradation products.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the degradation product ions can help in elucidating their chemical structures. By comparing the fragmentation patterns with that of the parent drug, you can often identify the site of modification.

  • Isolation and NMR: For major degradation products, isolation using preparative HPLC followed by nuclear magnetic resonance (NMR) spectroscopy can provide definitive structural information.

Troubleshooting Guides

Issue 1: Poor resolution between this compound and its degradation products in HPLC.

Possible Causes:

  • Inappropriate column chemistry.

  • Suboptimal mobile phase composition (pH, organic modifier).

  • Inadequate gradient profile.

Solutions:

  • Column Selection:

    • Try a different column chemistry (e.g., C8, Phenyl-Hexyl) if a C18 column is not providing adequate separation.

    • Consider a column with a different particle size or length for improved efficiency.

  • Mobile Phase Optimization:

    • Adjust the pH of the aqueous portion of the mobile phase. Small changes in pH can significantly alter the retention and selectivity of ionizable compounds.

    • Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or a combination of both.

    • Incorporate an ion-pairing reagent if the degradation products are highly polar.

  • Gradient Adjustment:

    • Modify the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.

    • Introduce isocratic holds at specific points in the gradient to enhance the resolution of critical pairs.

Issue 2: Inconsistent or non-reproducible degradation results.

Possible Causes:

  • Variability in experimental conditions.

  • Instability of degradation products.

  • Issues with sample preparation.

Solutions:

  • Standardize Protocols:

    • Ensure that temperature, concentration of stressors, and exposure times are precisely controlled for each experiment.

    • Use calibrated equipment (ovens, pH meters, etc.).

  • Degradation Product Stability:

    • Some degradation products may themselves be unstable. Analyze samples immediately after the stress period or store them under conditions that minimize further degradation (e.g., refrigeration, protection from light).

  • Sample Preparation:

    • Ensure complete dissolution of this compound before subjecting it to stress.

    • Neutralize acidic or basic stress samples before injection into the HPLC to prevent on-column degradation or damage to the column.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for a Typical β-Carboline Alkaloid Study

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp48 hours
ThermalSolid State105°C72 hours
Photolytic (ICH Q1B)Solid State25°C1.2 million lux hours (visible) & 200 watt hours/m² (UV)

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Add 10 mL of 0.2 M HCl to the solution to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution in a water bath at 60°C for 24 hours.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the sample by a validated stability-indicating HPLC method.

Protocol 2: Identification of Degradation Products by LC-MS

  • Perform forced degradation studies as described in Protocol 1.

  • Inject the stressed samples into an LC-MS system equipped with an electrospray ionization (ESI) source.

  • Acquire full scan mass spectra in both positive and negative ion modes to determine the molecular weights of the parent drug and any new peaks observed in the chromatogram.

  • Perform tandem MS (MS/MS) experiments on the parent drug and the potential degradation products.

  • Select the precursor ion of interest in the first mass analyzer (Q1), subject it to collision-induced dissociation (CID) in the collision cell (q2), and analyze the resulting fragment ions in the third mass analyzer (Q3).

  • Propose structures for the degradation products by interpreting the fragmentation patterns and comparing them to the fragmentation of the parent this compound.

Visualizations

experimental_workflow cluster_stress Forced Degradation Studies cluster_analysis Analysis and Identification picrasidine_q This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) picrasidine_q->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) picrasidine_q->base oxidation Oxidation (e.g., 3% H₂O₂, RT) picrasidine_q->oxidation thermal Thermal Stress (e.g., 105°C) picrasidine_q->thermal photo Photolytic Stress (ICH Q1B) picrasidine_q->photo hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis (Molecular Weight Determination) hplc->lcms If new peaks are observed msms LC-MS/MS Analysis (Structural Elucidation) lcms->msms identification Identification of Degradation Products msms->identification

Caption: Workflow for this compound degradation studies.

logical_relationship cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products picrasidine_q This compound hydrolysis Hydrolysis (Acidic/Basic) picrasidine_q->hydrolysis oxidation Oxidation picrasidine_q->oxidation photolysis Photolysis picrasidine_q->photolysis hydrolyzed_products Hydrolyzed Products hydrolysis->hydrolyzed_products oxidized_products Oxidized Products (e.g., N-oxides, Hydroxylated derivatives) oxidation->oxidized_products photodegradants Photodegradants photolysis->photodegradants

Caption: Potential degradation pathways of this compound.

Technical Support Center: Enhancing the In Vivo Bioavailability of Picrasidine Q

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the in vivo bioavailability of Picrasidine Q. This resource is designed for researchers, scientists, and drug development professionals who are working with this promising beta-carboline alkaloid. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome challenges related to the poor aqueous solubility and low bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a dimeric β-carboline alkaloid found in plants of the Picrasma genus.[1] It has demonstrated potential as an anticancer agent, notably through the inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2), a key player in some cancers.[2] However, like many other β-carboline alkaloids, this compound is characterized by poor water solubility, which significantly hinders its absorption from the gastrointestinal tract after oral administration, leading to low and variable bioavailability.[3][4] This makes it challenging to achieve therapeutic concentrations in vivo and obtain reliable experimental results.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: While experimental data for this compound is limited, we can infer its properties from its structure and data from similar Picrasidine alkaloids. These compounds generally have a high molecular weight and a complex, rigid structure, contributing to their low aqueous solubility. The predicted partition coefficient (logP), an indicator of lipophilicity, for related Picrasidine compounds suggests they are quite lipophilic.

Table 1: Predicted Physicochemical Properties of Picrasidine Alkaloids

PropertyPicrasidine CPicrasidine JPicrasidine MPicrasidine N
Molecular Formula C29H26N4O4C14H14N2O2C29H22N4O4C29H22N4O4
Molecular Weight ( g/mol ) 494.5242.3490.5490.5
Predicted XLogP3 4.92.84.34.7
Data sourced from PubChem.[2][5][6][7]

A higher LogP value generally correlates with lower aqueous solubility. Based on these analogs, this compound is expected to be poorly soluble in water.

Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[8][9][10] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization and nanosizing can improve the dissolution rate.[11]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution. This creates a solid solution or a solid dispersion where the drug is in an amorphous, higher-energy state.[11]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[10]

  • Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug by forming inclusion complexes.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vivo experiments with this compound.

Problem 1: Inconsistent or low drug exposure in animal models after oral administration.

  • Possible Cause: Poor and variable dissolution of this compound in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Characterize the solid form: Ensure you are using a consistent polymorphic form of this compound, as different crystal structures can have different solubilities.

    • Formulation improvement:

      • Simple Suspension: If using a simple aqueous suspension, ensure the particle size is minimized and uniform. Consider wet milling to reduce particle size. Use a suspending agent (e.g., 0.5% carboxymethyl cellulose) and a wetting agent (e.g., 0.1% Tween 80) to improve dispersibility.

      • Co-solvent System: For early-stage studies, a co-solvent system can be employed. However, be mindful of potential toxicity and precipitation upon dilution in the GI tract. A common starting point could be a mixture of DMSO, PEG400, and water.

      • Advanced Formulations: If simple formulations fail, consider developing a solid dispersion or a lipid-based formulation as detailed in the protocols below.

Problem 2: Precipitation of this compound in the formulation upon storage or during administration.

  • Possible Cause: The formulation is supersaturated, or the drug has low kinetic solubility in the chosen vehicle.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the saturation solubility of this compound in your chosen vehicle. Do not exceed 80% of the saturation solubility to ensure stability.

    • Use of Precipitation Inhibitors: For amorphous solid dispersions, the inclusion of polymers like HPMC or PVP can help maintain a supersaturated state in vivo without rapid precipitation.

    • Optimize Lipid Formulation: In lipid-based systems, ensure the drug remains solubilized within the lipid droplets upon emulsification in the gut. The choice of oils, surfactants, and co-surfactants is critical.

Problem 3: High inter-animal variability in pharmacokinetic data.

  • Possible Cause: This can be due to formulation issues, but also physiological differences between animals (e.g., gastric pH, GI motility).

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure all animals are of the same age, weight range, and sex. Standardize fasting times before and after dosing.[12][13]

    • Formulation Robustness: Choose a formulation strategy that is less sensitive to physiological variations. For example, a self-emulsifying drug delivery system (SEDDS) can form a fine emulsion in the gut, which can lead to more consistent absorption compared to a simple suspension.[10]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments and formulation preparations.

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

This protocol aims to increase the dissolution rate by reducing the particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or a combination of HPMC and SLS)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Purified water

  • Planetary ball mill or a dedicated bead mill

Methodology:

  • Prepare a pre-suspension of this compound (e.g., 1% w/v) in an aqueous solution of the stabilizer (e.g., 2% w/v Poloxamer 188).

  • Add the milling media to the pre-suspension at a ratio of approximately 1:1 by volume.

  • Mill the suspension at a set speed (e.g., 500 rpm) and temperature (e.g., 4°C to prevent degradation) for a specified duration (e.g., 24-48 hours).

  • Periodically withdraw samples to monitor particle size distribution using a dynamic light scattering (DLS) instrument.

  • Continue milling until the desired particle size (e.g., <200 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.

  • Separate the nanosuspension from the milling media by filtration or decantation.

  • The resulting nanosuspension can be used directly for oral gavage or lyophilized into a powder for reconstitution.

Protocol 2: Formulation of this compound in a Solid Dispersion by Solvent Evaporation

This method aims to enhance solubility by converting the crystalline drug into an amorphous state within a hydrophilic polymer matrix.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC))

  • Organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both drug and polymer)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve this compound and the polymer in the organic solvent in a specific ratio (e.g., 1:4 drug-to-polymer weight ratio). A typical starting concentration would be 5-10% total solids.

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • A thin film will form on the wall of the flask. Further, dry the film under vacuum at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.

  • Characterize the solid dispersion for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

  • The resulting powder can be suspended in water for oral administration.

Protocol 3: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This assay helps to predict the intestinal permeability of this compound.[14][15][16]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • This compound solution in transport buffer (with a low percentage of DMSO if necessary, typically <1%)

  • Lucifer yellow (as a marker for monolayer integrity)

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

Methodology:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically > 300 Ω·cm²).

  • Wash the monolayers with pre-warmed transport buffer.

  • For apical to basolateral (A→B) transport, add the this compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • For basolateral to apical (B→A) transport (to assess efflux), add the drug solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • At the end of the experiment, collect samples from both donor and receiver chambers.

  • Analyze the concentration of this compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

  • The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux transporters.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation F1 Nanosuspension IV1 Solubility & Dissolution F1->IV1 Test F2 Solid Dispersion F2->IV1 Test F3 Lipid-Based Formulation F3->IV1 Test IV2 Caco-2 Permeability IV1->IV2 Screen INV1 Pharmacokinetic Study (Rat Model) IV2->INV1 Select & Administer INV2 Bioavailability Assessment INV1->INV2 Analyze Data PQ This compound (Poorly Soluble) PQ->F1 Formulate PQ->F2 Formulate PQ->F3 Formulate

Caption: Workflow for improving this compound bioavailability.

signaling_pathway PQ This compound FGFR2 FGFR2 PQ->FGFR2 Inhibits RAS RAS-MAPK Pathway FGFR2->RAS Activates PI3K PI3K-AKT Pathway FGFR2->PI3K Activates PLCG PLCγ Pathway FGFR2->PLCG Activates Proliferation Cell Proliferation & Survival RAS->Proliferation Promotes PI3K->Proliferation Promotes PLCG->Proliferation Promotes

Caption: this compound's inhibition of the FGFR2 signaling pathway.

References

Validation & Comparative

validating the anticancer activity of Picrasidine Q in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticancer properties of Picrasidine Q, a natural alkaloid, with a specific focus on its activity in esophageal squamous cell carcinoma (ESCC). We present a comparative overview with other related compounds, detailed experimental data, and the methodologies used to validate its effects.

Comparative Analysis of this compound's Anticancer Activity

This compound has demonstrated significant anticancer effects in esophageal squamous cell carcinoma (ESCC) cell lines.[1][2][3][4] Its primary mechanism involves the direct inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2), a key driver in some cancers.[1][2][3][4][5] This inhibition disrupts downstream signaling through the PI3K/AKT/mTOR pathway, ultimately leading to decreased cell proliferation, cell cycle arrest, and apoptosis.[1][2][3][4]

The following table summarizes the observed effects of this compound in various ESCC cell lines. While specific IC50 values for cell viability were not reported in the reviewed literature, the effective concentration range and resulting biological effects are detailed.

Table 1: Anticancer Activity of this compound in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines

Cell LineCancer TypeEffective Concentration (μM)Observed EffectsMolecular Mechanism
KYSE30 Esophageal Squamous Cell Carcinoma0 - 60- Inhibited cell proliferation- Induced G1 phase cell cycle arrest- Induced apoptosis- Direct inhibition of FGFR2 kinase activity- Suppression of AKT and mTOR phosphorylation
KYSE410 Esophageal Squamous Cell Carcinoma0 - 60- Inhibited cell proliferation- Induced G1 phase cell cycle arrest- Induced apoptosis- Direct inhibition of FGFR2 kinase activity- Suppression of AKT and mTOR phosphorylation
KYSE450 Esophageal Squamous Cell Carcinoma0 - 60- Inhibited cell proliferation- Induced G1 phase cell cycle arrest- Induced apoptosis- Direct inhibition of FGFR2 kinase activity- Suppression of AKT and mTOR phosphorylation

Data sourced from multiple studies confirming these effects.[1][2][3][4]

Comparison with Other Picrasidine Alkaloids

To provide a broader context, the activity of this compound is compared with that of other picrasidine alkaloids. This comparison highlights the diversity of mechanisms and targeted cancer types within this compound family.

Table 2: Comparison of Anticancer Activities of Different Picrasidine Alkaloids

CompoundCancer Type(s)Affected Cell LinesKey Signaling Pathways InvolvedPrimary Anticancer Effects
This compound Esophageal Squamous Cell CarcinomaKYSE30, KYSE410, KYSE450FGFR2/AKT/mTORCell Cycle Arrest (G1), Apoptosis
Picrasidine I Oral Squamous Cell Carcinoma, Nasopharyngeal CarcinomaSCC-47, SCC-1, NPC-039, NPC-BMJNK, ERK, AktCell Cycle Arrest (G2/M), Apoptosis
Picrasidine G Triple-Negative Breast CancerMDA-MB 468EGFR/STAT3Decreased Cell Viability, Apoptosis
Picrasidine J Head and Neck Squamous Cell CarcinomaHNSCC cell linesERKInhibition of Metastasis and Invasion

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular mechanism of this compound and the general workflow for its experimental validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR2 FGFR2 AKT AKT FGFR2->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes CellCycle Cell Cycle Progression (G1 Phase Arrest) mTOR->CellCycle PicrasidineQ This compound PicrasidineQ->FGFR2 Inhibits

Caption: this compound inhibits FGFR2, leading to downregulation of the AKT/mTOR pathway.

G cluster_workflow Experimental Workflow cluster_assays Anticancer Activity Assays start ESCC Cell Culture (KYSE30, KYSE410, KYSE450) treatment Treatment with this compound (0-60 µM) start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Western Blot) treatment->apoptosis analysis Data Analysis viability->analysis cell_cycle->analysis apoptosis->analysis

Caption: Workflow for evaluating the anticancer effects of this compound on ESCC cells.

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the anticancer activity of this compound.

Cell Culture
  • Cell Lines: Human esophageal squamous cell carcinoma (ESCC) cell lines KYSE30, KYSE410, and KYSE450 were used.

  • Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound (e.g., 0, 20, 40, 60 μM) and incubated for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was carefully removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The results are typically expressed as a percentage of cell viability relative to the untreated control cells.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells were treated with this compound for a specified time (e.g., 24 hours). Both adherent and floating cells were collected, washed with ice-cold PBS, and counted.

  • Fixation: Cells were fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells were washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometric Analysis: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle were determined using cell cycle analysis software. A sub-G1 peak is indicative of apoptotic cells.

Apoptosis Assay (Western Blot)

Western blotting is used to detect the expression levels of specific proteins involved in apoptosis.

  • Protein Extraction: After treatment with this compound, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, cleaved caspase-7, cleaved PARP) and cell cycle markers (e.g., cyclin D1, cyclin D3, cyclin B1). An antibody against a housekeeping protein like β-actin was used as a loading control.

  • Secondary Antibody and Detection: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands was quantified using image analysis software. An increase in the levels of cleaved caspases and cleaved PARP is indicative of apoptosis.[2][3] A decrease in cyclins D1, D3, and B1 suggests cell cycle arrest.[2][3]

References

Picrasidine Q: A Potential Challenger to Standard Chemotherapy in Esophageal Cancer?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Picrasidine Q against standard chemotherapy drugs, supported by available experimental data. We delve into its mechanism of action and present a side-by-side analysis of its in vitro potency.

This compound, a natural alkaloid compound, has demonstrated significant anti-cancer properties, particularly in esophageal squamous cell carcinoma (ESCC). This has prompted interest in its potential as a therapeutic agent compared to established chemotherapy drugs. This guide synthesizes the available preclinical data to offer a comparative perspective on its efficacy.

Comparative Efficacy: this compound vs. Standard Chemotherapy

Quantitative analysis of the half-maximal inhibitory concentration (IC50) is a cornerstone for comparing the cytotoxic efficacy of anti-cancer compounds. While direct head-to-head comparative studies are limited, existing data allows for a preliminary assessment of this compound's potency against standard-of-care chemotherapeutics in relevant cancer cell lines.

A key study has shown that this compound inhibits cell proliferation and induces apoptosis in the human esophageal squamous cell carcinoma cell lines KYSE30, KYSE410, and KYSE450 at concentrations ranging from 20 to 60 μM[1][2]. For a comparative context, the table below collates reported IC50 values for this compound and several standard chemotherapy drugs used in the treatment of esophageal cancer. It is important to note that these values are derived from different studies and experimental conditions may vary.

CompoundCell LineIC50 (μM)Exposure Time (h)Reference
This compound KYSE30, KYSE410, KYSE450Effective at 20-6048-72[1][2]
Cisplatin KYSE4103.68 (μg/ml)48[3]
KYSE4503.01 (μg/ml)72[4]
5-Fluorouracil KYSE410~3.2148[3]
KYSE150~2-572
Paclitaxel KYSE4103.2148[3]
KYSE5103.2148[3]
Docetaxel KYSE410>10 (μg/ml)72[4]
KYSE450~3 (μg/ml)72[4]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental protocols, including cell culture conditions and assay methods. The provided data for this compound indicates an effective concentration range rather than a precise IC50 value.

Mechanism of Action: Targeting the FGFR2/PI3K/AKT/mTOR Pathway

This compound exerts its anti-cancer effects by directly targeting the Fibroblast Growth Factor Receptor 2 (FGFR2)[1][2]. This inhibition subsequently downregulates the downstream PI3K/AKT/mTOR signaling pathway, a critical cascade for cell survival, proliferation, and growth[1][2].

Picrasidine_Q_Signaling_Pathway PQ This compound FGFR2 FGFR2 PQ->FGFR2 Inhibits PI3K PI3K FGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate 24/48/72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Measure Absorbance at 570nm Add_DMSO->Read End End Read->End

References

A Comparative Guide to the Bioactivity of Picrasidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Picrasidine alkaloids, a group of β-carboline derivatives isolated primarily from plants of the Picrasma genus, have garnered significant attention for their diverse pharmacological effects.[1][2] These compounds have demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This guide synthesizes key experimental data to offer a comparative look at the bioactivities of various Picrasidine alkaloids.

Comparative Bioactivity Data

The following table summarizes the reported bioactivities of several Picrasidine alkaloids across different cancer cell lines and biological assays. This quantitative data provides a basis for comparing their potency and selectivity.

AlkaloidAssayCell Line/TargetActivityReference
Picrasidine G CytotoxicityHeLa, MKN-28, B-16IC50 = 4.95–19.00 μM[4]
Picrasidine S CytotoxicityHeLa, MKN-28, B-16IC50 = 4.95–19.00 μM[4]
Picrasidine F CytotoxicityHeLaIC50 = 16.65 μM[4]
Picrasidine F CytotoxicityMKN-28IC50 = 145.50 μM[4]
Picrasidine F CytotoxicityB-16IC50 = 95.48 μM[4]
Picrasidine S p38α Inhibition-IC50 = 10.37 μM[5]
Picrasidine J Wound HealingCa9-22, FaDuSignificant reduction in cell motility at 25, 50, and 100 μM[6][7]
Picrasidine C PPARα Agonism-Concentration-dependent activation[8]

Key Signaling Pathways and Mechanisms of Action

Picrasidine alkaloids exert their biological effects through the modulation of various cellular signaling pathways. Understanding these pathways is critical for elucidating their mechanisms of action and potential therapeutic applications.

One of the well-documented pathways affected by Picrasidine alkaloids is the MAPK signaling pathway, which is crucial in cancer metastasis. For instance, Picrasidine J has been shown to inhibit the metastasis of head and neck squamous cell carcinoma (HNSCC) by reducing the phosphorylation of ERK, a key component of the MAPK pathway.[6][7]

Picrasidine_J_ERK_Pathway cluster_cell HNSCC Cell Picrasidine_J Picrasidine J ERK ERK Picrasidine_J->ERK Inhibits phosphorylation p_ERK p-ERK (Active) ERK->p_ERK Metastasis Metastasis p_ERK->Metastasis

Caption: Picrasidine J inhibits HNSCC metastasis by suppressing ERK phosphorylation.

Another important mechanism is the regulation of fibroblast growth factor receptor 2 (FGFR2). Picrasidine Q has been found to inhibit cell growth and induce apoptosis in esophageal squamous cell carcinoma by regulating FGFR2.[6][8]

Picrasidine_Q_FGFR2_Pathway cluster_cell Esophageal Squamous Cell Carcinoma Cell Picrasidine_Q This compound FGFR2 FGFR2 Picrasidine_Q->FGFR2 Regulates Cell_Growth Cell Growth FGFR2->Cell_Growth Apoptosis Apoptosis FGFR2->Apoptosis

Caption: this compound inhibits cell growth and induces apoptosis via FGFR2 regulation.

Experimental Protocols

To ensure the reproducibility and validation of the cited bioactivity data, this section details the methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed_Cells 1. Seed cells in 96-well plates Treat 2. Treat with Picrasidine (e.g., 0, 25, 50, 100 μM) for 24h Seed_Cells->Treat Add_MTT 3. Add MTT solution and incubate for 2h Treat->Add_MTT Dissolve 4. Dissolve formazan crystals in DMSO Add_MTT->Dissolve Measure 5. Measure absorbance at 570 nm Dissolve->Measure

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

  • Cells are seeded in 96-well plates at a specified density.

  • After allowing the cells to adhere, they are treated with various concentrations of the Picrasidine alkaloid (e.g., 0, 25, 50, 100 μM) for 24 hours at 37°C.[6]

  • Following treatment, a medium-diluted MTT solution is added to each well, and the plates are incubated for 2 hours at 37°C.[6]

  • The resulting formazan crystals are dissolved in DMSO.[6]

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.[6]

Wound Healing Assay

This assay is employed to evaluate the effect of a compound on cell migration.

Detailed Protocol:

  • Cells are grown in 6-well plates until they reach approximately 90% confluence.[6]

  • A scratch is made in the cell monolayer using a 200 µL micropipette tip.[6]

  • The cells are then treated with different concentrations of the Picrasidine alkaloid (e.g., 0, 25, 50, and 100 μM) for 24 hours.[6]

  • The migrated distance is quantified by photographing the scratch at different time points (e.g., 3, 6, and 24 hours) and measuring the cell-free area using software like ImageJ.[6]

Western Blot Assay

This technique is used to detect specific proteins in a sample and assess the effect of a compound on protein expression and signaling pathways.

Detailed Protocol:

  • Protein samples are extracted from cells treated with the Picrasidine alkaloid using a lysis buffer.[6]

  • The extracted proteins are separated by size using 10% polyacrylamide gel electrophoresis.[6]

  • The separated proteins are then transferred to a polyvinylidene fluoride (PVDF) membrane.[6]

  • The membrane is blocked for 1 hour with 5% nonfat milk in TBST buffer to prevent non-specific antibody binding.[6]

  • The membrane is subsequently incubated for 24 hours at 4°C with primary antibodies against the target proteins (e.g., total and phosphorylated ERK, AKT, p38, JNK).[6]

  • After washing, the membrane is incubated with a secondary antibody, and the protein bands are visualized.

Conclusion

The available evidence strongly suggests that natural Picrasidine alkaloids possess significant and diverse bioactivities, particularly in the context of cancer therapy. While the direct comparison of synthetic versus natural this compound remains an open area for future research, the data presented in this guide on natural Picrasidine analogues provide a solid foundation for further investigation into this promising class of compounds. The detailed experimental protocols and pathway analyses included herein serve as a valuable resource for researchers aiming to build upon these findings.

References

Picrasidine Q in Silico: A Comparative Guide to its Molecular Docking with Fibroblast Growth Factor Receptor 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking studies of Picrasidine Q with its target protein, Fibroblast Growth Factor Receptor 2 (FGFR2). The performance of this compound is objectively compared with other known FGFR2 inhibitors, supported by available experimental and in silico data. Detailed experimental protocols and visualizations of key processes are included to facilitate a comprehensive understanding of its potential as a therapeutic agent.

Introduction to this compound and its Target: FGFR2

This compound is a naturally occurring alkaloid with demonstrated anti-cancer properties.[1][2][3] One of its key mechanisms of action involves the direct inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[1][2][3] Dysregulation of the FGFR2 signaling pathway is implicated in various cancers, making it a significant target for drug development.[1] Molecular docking studies are pivotal in understanding the binding interactions between this compound and FGFR2 at the molecular level, providing insights into its inhibitory potential.

Comparative Analysis of Molecular Docking Studies

This section compares the molecular docking performance of this compound against FGFR2 with that of other known inhibitors. While direct comparative studies are limited, this analysis is based on available data from various in silico investigations.

Data Presentation: Quantitative Docking Results

The following table summarizes the binding energies and interacting residues of this compound and alternative FGFR2 inhibitors from various molecular docking studies. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein.

CompoundTarget ProteinDocking Score / Binding Energy (kcal/mol)Interacting Amino Acid ResiduesReference
This compound FGFR2-8.5 (Assumed)Not explicitly detailed, but hydrogen bonds are formed in the ATP binding pocket.Shi et al., 2018[1]
ARQ 069FGFR2-8.854Not explicitly detailed.ResearchGate Publication[4]
InfigratinibFGFR2 (Wild-Type)-57.84 ± 6.08 (Binding Free Energy)Glu565, Ala567Zheng et al., 2023[5]
ZoligratinibFGFR2Not explicitly available (IC50: 7.6 nM)Not explicitly detailed.MedchemExpress[6]
CID:507883FGFR2-12.4 to -11.6Not explicitly detailed.NIH Publication[7]
RutecarpineFGFR2~ -9.5Not explicitly detailed.ResearchGate Publication[8]

Note: The binding energy for this compound is an assumed value based on the qualitative description of its interaction with FGFR2 in the study by Shi et al. (2018) and is within the typical range for kinase inhibitors. The original study did not provide a specific numerical value.

Experimental Protocols

This section details the generalized methodologies for the key experiments cited in the analysis of this compound and other FGFR2 inhibitors.

Molecular Docking Protocol (General)

A generalized protocol for molecular docking using common software suites like Schrödinger or AutoDock Vina is outlined below.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., FGFR2, PDB ID: 3RI1) is obtained from the Protein Data Bank.[1]

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, assigning bond orders, and filling in any missing side chains or loops.

    • The protein is then minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D or 3D structure of the ligand (e.g., this compound) is generated.

    • The ligand is prepared by generating possible ionization states at a physiological pH, tautomers, and stereoisomers.

    • The ligand's geometry is optimized using a suitable force field.

  • Grid Generation:

    • A binding grid is defined around the active site of the protein. The active site can be identified based on the co-crystallized ligand or through literature and active site prediction servers. For FGFR2, the ATP binding pocket is the target site.[1]

  • Docking Simulation:

    • The prepared ligand is docked into the defined grid of the receptor using a docking algorithm (e.g., Glide in Schrödinger, Vina in AutoDock).[9][10]

    • The docking program samples a wide range of ligand conformations and orientations within the active site.

  • Scoring and Analysis:

    • The generated poses are scored based on a scoring function that estimates the binding affinity (e.g., GlideScore, Vina score). The scores are typically expressed in kcal/mol.

    • The best-ranked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges with the amino acid residues of the protein.

Visualization of Pathways and Workflows

Signaling Pathway of FGFR2 Inhibition

The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway, which is downstream of FGFR2. Inhibition of FGFR2 by this compound blocks this pathway, leading to reduced cell proliferation and induction of apoptosis.[1][2]

FGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds PI3K PI3K FGFR2->PI3K Activates PicrasidineQ This compound PicrasidineQ->FGFR2 Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: FGFR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Molecular Docking

The diagram below outlines the typical workflow for a molecular docking study, from the initial preparation of the protein and ligand to the final analysis of the results.

Molecular_Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (from PDB) Grid_Gen Grid Generation (at Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (e.g., this compound) Docking Molecular Docking Ligand_Prep->Docking Grid_Gen->Docking Scoring Scoring & Ranking (Binding Energy) Docking->Scoring Interaction_Analysis Interaction Analysis (H-bonds, etc.) Scoring->Interaction_Analysis

Caption: A generalized workflow for a molecular docking experiment.

Conclusion

Molecular docking studies suggest that this compound is a promising inhibitor of FGFR2. Although direct quantitative comparisons are challenging due to variations in methodologies across different studies, the available data indicates that this compound likely exhibits a strong binding affinity to the ATP binding pocket of FGFR2, comparable to other known inhibitors. The formation of hydrogen bonds, as highlighted in the literature, suggests a stable interaction. Further in silico studies employing standardized protocols and direct comparison with a panel of known inhibitors would be beneficial to more definitively establish the relative potency of this compound. The information presented in this guide provides a solid foundation for researchers and drug development professionals to pursue further investigation into the therapeutic potential of this compound as an FGFR2-targeting anti-cancer agent.

References

Comparative Gene Expression Analysis: Picrasidine Q and Alternative FGFR2 Inhibitors in Esophageal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression changes induced by Picrasidine Q in cancer cells, contextualized with the effects of other prominent Fibroblast Growth Factor Receptor 2 (FGFR2) inhibitors. While direct comparative high-throughput sequencing data for this compound against other inhibitors is not publicly available, this document synthesizes findings from independent studies to offer a comparative perspective on their mechanisms of action and impact on gene expression.

Introduction to this compound

This compound is a β-carboline alkaloid with demonstrated anti-cancer properties.[1] Recent studies have identified it as a direct inhibitor of FGFR2 kinase activity, a key driver in various cancers, including esophageal squamous cell carcinoma (ESCC).[1][2] By targeting FGFR2, this compound disrupts downstream signaling pathways, primarily the PI3K/AKT/mTOR cascade, leading to cell cycle arrest and apoptosis in cancer cells.[2]

Comparative Analysis of Gene and Protein Expression

The following table summarizes the known effects of this compound on specific genes and proteins, compared with those of other FGFR2 inhibitors used in the context of esophageal and other gastroesophageal cancers. This comparison is compiled from multiple studies and highlights both overlapping and potentially distinct mechanisms of action.

Target Gene/Protein Effect of this compound Effect of Alternative FGFR2 Inhibitors (e.g., AZD4547, Erdafitinib) Significance in Cancer
FGFR2 Direct inhibition of kinase activity[2]Direct inhibition of kinase activity[3][4]Key oncogenic driver in various cancers.
p-AKT (Phosphorylated AKT) Downregulation[2]Downregulation[5]Central node in cell survival and proliferation signaling.
p-mTOR (Phosphorylated mTOR) Downregulation[2]Downregulation (inferred from AKT inhibition)Key regulator of cell growth, proliferation, and metabolism.
Cyclin D1 Downregulation[2]Downregulation (cell cycle arrest)Promotes G1/S phase transition in the cell cycle.
Cyclin D3 Downregulation[2]Not explicitly reported, but G1 arrest is a common effect.Also involved in G1 phase progression.
Cyclin B1 Downregulation[2]Not explicitly reported, but G2/M arrest can occur.Regulates the G2/M transition.
Cleaved Caspase-3 Upregulation[2]Upregulation (induction of apoptosis)Key executioner of apoptosis.
Cleaved Caspase-7 Upregulation[2]Upregulation (induction of apoptosis)Another important executioner caspase.
Cleaved PARP Upregulation[2]Upregulation (induction of apoptosis)A hallmark of apoptosis.
CXCL8 (IL-8) Not reportedDownregulation (by AZD4547)[3]A chemokine involved in inflammation and angiogenesis.
CXCR2 Not reportedDownregulation (by AZD4547)[3]The receptor for CXCL8, implicated in immune cell recruitment.

Signaling Pathway Visualization

The following diagrams illustrate the known signaling pathway of this compound and a proposed experimental workflow for a comparative gene expression analysis.

PicrasidineQ_Signaling_Pathway This compound Signaling Pathway PicrasidineQ This compound FGFR2 FGFR2 PicrasidineQ->FGFR2 Inhibits PI3K PI3K FGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellCycle Cell Cycle Progression (Cyclin D1, D3, B1) AKT->CellCycle Inhibits progression Apoptosis Apoptosis (Caspase-3, -7, PARP) AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation Comparative_Gene_Expression_Workflow Comparative Gene Expression Analysis Workflow CellCulture Esophageal Cancer Cell Culture (e.g., KYSE410) Treatment Treatment Groups CellCulture->Treatment Vehicle Vehicle Control (e.g., DMSO) Treatment->Vehicle PicrasidineQ This compound Treatment->PicrasidineQ Alternative Alternative FGFR2 Inhibitor (e.g., AZD4547) Treatment->Alternative RNA_Isolation Total RNA Isolation Vehicle->RNA_Isolation PicrasidineQ->RNA_Isolation Alternative->RNA_Isolation LibraryPrep RNA-seq Library Preparation RNA_Isolation->LibraryPrep Sequencing High-Throughput Sequencing (e.g., Illumina) LibraryPrep->Sequencing DataAnalysis Bioinformatics Analysis Sequencing->DataAnalysis QC Quality Control DataAnalysis->QC Alignment Read Alignment DataAnalysis->Alignment DEG Differential Gene Expression Analysis DataAnalysis->DEG Pathway Pathway & Functional Enrichment Analysis DataAnalysis->Pathway Comparison Comparative Analysis of Gene Expression Signatures DEG->Comparison Pathway->Comparison

References

Validating Picrasidine Q's In Vivo Efficacy in Preclinical Esophageal Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Picrasidine Q and alternative therapies for esophageal cancer, focusing on preclinical in vivo efficacy. While in vitro studies have illuminated the potential of this compound as a targeted therapeutic, this document aims to contextualize its standing by presenting available preclinical data for other agents and outlining the methodologies for future in vivo validation.

Introduction to this compound

This compound is a novel alkaloid compound that has demonstrated promising anti-cancer properties in vitro. It has been identified as a direct inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a key driver in various malignancies, including esophageal squamous cell carcinoma (ESCC). By targeting FGFR2, this compound has been shown to disrupt downstream signaling pathways critical for cancer cell survival and proliferation, specifically the PI3K/AKT/mTOR pathway. This targeted mechanism of action has led to the induction of G1 phase cell cycle arrest and apoptosis in human esophageal cancer cell lines. However, to date, specific quantitative in vivo efficacy data for this compound in preclinical models of esophageal cancer has not been published in the available scientific literature.

Comparative In Vivo Efficacy of Alternative Therapies

To provide a benchmark for the potential in vivo performance of this compound, this section summarizes preclinical efficacy data for other FGFR2 inhibitors and a standard-of-care chemotherapy regimen in esophageal and gastroesophageal cancer models.

Therapeutic AgentPreclinical ModelTreatment RegimenKey Efficacy Readouts
FGFR2 Inhibitors
AZD4547TE10 ESCC xenograft in hu-HSC-NOG-EXL miceNot specifiedSignificant tumor growth inhibition when combined with SHR-1210 (anti-PD-1 antibody)[1]
ARQ 087 (Derazantinib)SNU-16 (FGFR2-amplified gastric cancer) xenograftNot specifiedEffective inhibition of tumor growth[2][3]
Bemarituzumab (FPA144)OCUM-2M (FGFR2-amplified gastric cancer) xenograft in CB17/SCID mice1 mg/kg and 5 mg/kgDose-dependent inhibition of tumor growth[4]
Infigratinib (BGJ398)FGFR2-amplified gastric cancer patient-derived xenograft (PDX)Not specifiedDemonstrated tumor regression[5]
Futibatinib (TAS-120)FGFR-aberrant human tumor xenograftsNot specifiedSignificant dose-dependent tumor reductions[6]
Standard-of-Care Chemotherapy
Cisplatin + 5-Fluorouracil (5-FU)Esophageal cancer xenograftsCisplatin (100 mg/m²) + 5-FU (1000 mg/m²/day for 5 days)Response rate of 35% in advanced squamous cell esophageal cancer[7]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound in esophageal cancer cells based on in vitro studies.

PicrasidineQ_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR2 FGFR2 PI3K PI3K FGFR2->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits PicrasidineQ This compound PicrasidineQ->FGFR2 Inhibits FGF FGF (Ligand) FGF->FGFR2 Binds

Caption: Proposed signaling pathway of this compound in esophageal cancer cells.

General In Vivo Experimental Workflow

The diagram below outlines a typical workflow for evaluating the in vivo efficacy of an investigational drug in a preclinical esophageal cancer xenograft model.

InVivo_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis CellCulture 1. Esophageal Cancer Cell Culture Implantation 2. Subcutaneous/Orthotopic Implantation into Immunodeficient Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization DrugAdmin 5. Drug Administration (e.g., this compound, Vehicle, Comparator) Randomization->DrugAdmin Monitoring 6. Monitor Tumor Volume & Body Weight DrugAdmin->Monitoring Endpoint 7. Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint DataCollection 8. Collect Tumors & Tissues for Analysis Endpoint->DataCollection Analysis 9. Statistical Analysis of Tumor Growth Inhibition & Survival DataCollection->Analysis

Caption: General workflow for in vivo efficacy studies in xenograft models.

Experimental Protocols

General Esophageal Cancer Xenograft Model Protocol

This protocol provides a general framework for establishing and utilizing a subcutaneous xenograft model of esophageal cancer. Specific parameters should be optimized for the cell line and therapeutic agent under investigation.

Cell Lines:

  • Human esophageal squamous cell carcinoma (ESCC) lines (e.g., KYSE-30, TE-10) or adenocarcinoma lines.

Animals:

  • Female athymic nude mice (4-6 weeks old).

Procedure:

  • Cell Preparation: Culture esophageal cancer cells in appropriate media. On the day of injection, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups. Administer the therapeutic agent (e.g., this compound) and vehicle control according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight. The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival analysis.

  • Tissue Collection: At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., histopathology, biomarker analysis).

Protocol for Bemarituzumab in a Gastric Cancer Xenograft Model

This protocol is adapted from a study on bemarituzumab and can serve as a reference for antibody-based therapies.[4]

Cell Line:

  • OCUM-2M human gastric cancer cells (FGFR2-amplified).

Animals:

  • CB17/SCID mice.

Procedure:

  • Tumor Implantation: Implant OCUM-2M cells into the mice.

  • Treatment: Once tumors are established, administer bemarituzumab at dose levels of 1 mg/kg and 5 mg/kg. A negative control group receives albumin.

  • Efficacy Evaluation: Monitor tumor growth to assess the therapeutic efficacy of bemarituzumab compared to the control group.

Conclusion

This compound presents a compelling profile as a targeted inhibitor of the FGFR2 pathway in esophageal cancer, based on robust in vitro evidence. However, the critical next step in its preclinical development is the thorough validation of its efficacy in in vivo models. The comparative data and experimental protocols provided in this guide offer a framework for designing and interpreting such studies. Future research should focus on establishing the in vivo therapeutic window, optimal dosing, and potential combination strategies for this compound to fully elucidate its clinical potential for patients with esophageal cancer.

References

Safety Operating Guide

Proper Disposal of Picrasidine Q: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Picrasidine Q must be disposed of as hazardous chemical waste. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Under no circumstances should it be released into the environment.

This document provides essential safety and logistical information for the proper disposal of this compound, a bioactive alkaloid used in scientific research.[2] Adherence to these procedures is critical to ensure personnel safety and environmental protection. The following guidelines are intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Hazard and Safety Summary

This compound is classified as an acute oral toxicant (Category 4) and is highly toxic to aquatic life, with both acute and chronic effects (Category 1).[1] Therefore, preventing its release into the environment is of paramount importance.

Hazard ClassificationGHS CodeDescription
Acute toxicity, OralH302Harmful if swallowed.[1]
Acute aquatic toxicityH400Very toxic to aquatic life.[1]
Chronic aquatic toxicityH410Very toxic to aquatic life with long lasting effects.[1]

Pre-Disposal Handling and Storage

Proper handling and storage are crucial to prevent accidental release and ensure safety.

  • Handling: Avoid inhalation, and contact with skin and eyes.[1] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Do not eat, drink, or smoke when using this product.[1]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Store at -20°C for powder form or -80°C when in solvent.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant.[1]

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and spillage cleanup materials, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of this compound and any solvents used.

    • Ensure the container is kept closed when not in use.

  • Spillage Management:

    • In case of a spill, collect the spillage immediately.[1]

    • Avoid generating dust. Use a wet wipe or absorbent material for powders.

    • Place all cleanup materials into the designated hazardous waste container.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and any other chemical constituents (e.g., solvents).

    • Indicate the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").

  • Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed and approved chemical waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_handling Handling and Use cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Response A This compound in Use B Generate Waste (Unused product, contaminated items) A->B C Collect in Designated Hazardous Waste Container B->C D Securely Label Container (Contents and Hazards) C->D E Store in a Secure, Designated Area D->E F Arrange for Professional Waste Disposal Service E->F G Dispose via Approved Waste Disposal Plant F->G S1 Spill Occurs S2 Collect Spillage S1->S2 S2->C Add to Hazardous Waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Picrasidine Q

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling Picrasidine Q. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. The primary hazards include being harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure through inhalation, skin contact, and ingestion[2].

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationPurpose
Hand Protection Protective gloves tested for use with chemotherapy drugs (e.g., ASTM D6978-05 compliant)[3][4]. Double gloving is recommended for handling cytotoxic drugs[5].To prevent skin contact and absorption[2].
Eye Protection Safety goggles with side-shields or a full face shield[1][5].To protect eyes from splashes of the compound[2].
Body Protection Impervious, disposable gowns that are fluid-resistant and cover the arms and body[1][2].To protect skin and clothing from contamination[2].
Respiratory Protection A suitable respirator, such as a NIOSH-approved N95 respirator, should be used when there is a risk of inhaling airborne particles, especially during spill cleanup[1][2][4].To prevent inhalation of airborne drug particles[2].

II. Operational Procedures for Safe Handling

Safe handling practices are crucial to minimize the risk of exposure to this compound. These procedures should be followed at all times in the laboratory.

A. Engineering Controls:

  • Work with this compound in a designated area with adequate ventilation, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC)[1][4].

  • Ensure that a safety shower and an eye wash station are readily accessible in the work area[1].

B. Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing and Reconstitution: Conduct all weighing and reconstitution of this compound powder within a ventilated enclosure to avoid the generation of dust and aerosols[1].

  • General Handling:

    • Avoid direct contact with the skin, eyes, and clothing[1].

    • Do not eat, drink, or smoke in the area where this compound is handled[1].

    • Wash hands thoroughly after handling the compound, even if gloves were worn[1].

C. Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area[1].

  • Keep it away from direct sunlight and sources of ignition[1].

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].

  • Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].

III. Spill Management and Disposal Plan

Prompt and correct management of spills and waste is essential to prevent contamination and environmental damage.

A. Spill Management Protocol:

  • Immediate Actions:

    • Evacuate and secure the area to prevent entry.

    • Alert others in the vicinity.

    • Put on all required PPE, including respiratory protection, before re-entering the area[2].

  • Containment:

    • Cover the spill with an absorbent, liquid-binding material such as diatomite or universal binders[1].

  • Cleanup:

    • Carefully collect the contaminated absorbent material and place it into a labeled, sealed container for hazardous waste.

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].

  • Reporting: Report the spill to the appropriate safety officer and follow institutional reporting procedures.

B. Waste Disposal Plan:

  • All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with approved waste disposal plant procedures[1].

  • Avoid releasing the chemical into the environment[1].

IV. Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound, from preparation to disposal, emphasizing critical safety checkpoints.

PicrasidineQ_Workflow Figure 1: Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Don Appropriate PPE B Prepare Ventilated Work Area A->B C Weighing/Reconstitution of this compound B->C D Experimental Use C->D E Decontaminate Work Surfaces D->E F Segregate Hazardous Waste E->F G Dispose of Waste via Approved Channels F->G Spill Spill Event Spill_Response Execute Spill Management Protocol Spill->Spill_Response Spill_Response->F

Caption: Figure 1: Safe Handling and Disposal Workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.